Acetamide-2,2,2-d3
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trideuterioacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFVBJFMPXGRIB-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23724-60-9 | |
| Record name | 23724-60-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Synthesis and Purification of Acetamide-2,2,2-d3 for Research Applications
Abstract: This technical guide provides a comprehensive overview of the synthesis and purification of Acetamide-2,2,2-d3 (Acetamide-d3), a crucial deuterated compound for research and drug development. The document details a robust synthesis protocol via the hydrolysis of trideuterioacetonitrile, outlines a thorough purification procedure using recrystallization, and presents key physicochemical and experimental data in a structured format. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require high-purity deuterated compounds for their work.
Introduction
This compound (CD₃CONH₂) is the deuterated isotopologue of acetamide, where the three hydrogen atoms on the methyl group are replaced with deuterium. This substitution makes it a valuable tool in various scientific disciplines. The increased mass of deuterium can alter the pharmacokinetic and metabolic properties of a molecule, a phenomenon known as the kinetic isotope effect.[1] Consequently, Acetamide-d3 is frequently used as an internal standard in mass spectrometry-based quantitative analysis, as a tracer in metabolic studies, and in drug development to investigate metabolic pathways and improve drug stability.
This guide provides a detailed experimental procedure for the laboratory-scale synthesis of Acetamide-d3, its subsequent purification, and methods for its characterization.
Physicochemical and Safety Data
Accurate characterization is paramount for the use of isotopically labeled compounds in research. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2,2,2-trideuterioacetamide | [2] |
| Linear Formula | CD₃CONH₂ | |
| CAS Number | 23724-60-9 | [1][2] |
| Molecular Weight | 62.09 g/mol | [2] |
| Appearance | White solid / colorless crystalline needles | [3] |
| Melting Point | 78-80 °C (lit.) | [1] |
| Boiling Point | 221 °C (lit.) | [1] |
| Isotopic Purity | Typically ≥99 atom % D |
Safety Information
Acetamide and its derivatives require careful handling. Users must consult the full Safety Data Sheet (SDS) before commencing any experimental work.
-
GHS Pictogram: GHS08 (Health Hazard)
-
Signal Word: Warning[2]
-
Hazard Statement: H351 (Suspected of causing cancer)[2]
-
Precautionary Codes: P201, P202, P280, P308 + P313, P405, P501
-
Hazard Classification: Carcinogenicity, Category 2[2]
Synthesis of this compound
A common and effective method for the synthesis of Acetamide-d3 is the controlled hydrolysis of trideuterioacetonitrile (CD₃CN). This method avoids the harsh conditions sometimes associated with the dehydration of ammonium salts.
Overall Reaction
CD₃CN + H₂O
Catalyst
CD₃CONH₂
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of crude this compound.
Detailed Experimental Protocol
-
Reagents & Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add trideuterioacetonitrile (CD₃CN, 5.0 g).
-
Add ethanol (20 mL) as a co-solvent.
-
In a separate beaker, prepare a solution of potassium carbonate (K₂CO₃, 1.0 g) in 10 mL of deionized water.
-
-
Reaction:
-
To the stirred solution of CD₃CN, slowly add the aqueous K₂CO₃ solution.
-
Carefully add 30% hydrogen peroxide (H₂O₂, 10 mL) dropwise via a dropping funnel. Caution: This reaction is exothermic. Maintain control by adjusting the addition rate and using an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 70-80 °C) for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nitrile is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol and water under reduced pressure using a rotary evaporator.
-
The resulting solid residue is crude Acetamide-d3. Extract the product from the inorganic salts using a suitable solvent like hot ethyl acetate or chloroform.[3]
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude solid product.
-
Purification of this compound
For most research applications, high purity of the labeled compound is essential. Recrystallization is an effective method for purifying the crude Acetamide-d3.
Purification Workflow
Caption: Workflow for the purification of this compound via recrystallization.
Detailed Purification Protocol
-
Solvent Selection: A mixture of benzene and ethyl acetate (e.g., 3:1 v/v) or cyclohexane containing 5% benzene are reported to be effective for recrystallizing acetamide.[3][4] Caution: Benzene is a known carcinogen and should be handled with extreme care in a fume hood. Alternatively, a mixture of ethyl acetate and a non-polar solvent like hexane can be tested.
-
Procedure:
-
Place the crude Acetamide-d3 in an Erlenmeyer flask.
-
Add the chosen solvent system (e.g., ethyl acetate/hexane) portion-wise while gently heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or a desiccator over P₂O₅ to remove all traces of solvent.[4]
-
Expected Results and Characterization
The success of the synthesis and purification should be validated through yield calculation and purity analysis.
Table 2: Representative Experimental Data
| Parameter | Example Value | Notes |
| CD₃CN (Starting) | 5.0 g | --- |
| Theoretical Yield | 6.82 g | Calculated based on stoichiometry |
| Actual Yield (Pure) | 5.5 - 6.1 g | --- |
| Overall Yield | 80 - 90% | Typical for this type of reaction |
| Purity (by GC/NMR) | >99% | Post-recrystallization |
| Isotopic Purity | >99 atom % D | Dependent on the starting CD₃CN |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR should show the absence of a singlet corresponding to the CH₃ group. ¹³C NMR will confirm the carbon backbone.
-
Mass Spectrometry (MS): Will confirm the molecular weight of 62.09 (M+3 relative to unlabeled acetamide).
-
Infrared Spectroscopy (IR): Will show characteristic peaks for N-H and C=O bonds.
-
Melting Point Analysis: A sharp melting point in the range of 78-80 °C indicates high purity.[1]
References
- 1. This compound (trideuteroacetamide) | Isotope-Labeled Compounds | 23724-60-9 | Invivochem [invivochem.com]
- 2. This compound | C2H5NO | CID 16217329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 4. Purification of Acetamide - Chempedia - LookChem [lookchem.com]
Spectroscopic Analysis of Acetamide-2,2,2-d3: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acetamide-2,2,2-d3, the deuterated isotopologue of acetamide, is a valuable compound in various research applications, including as an internal standard in mass spectrometry-based quantification and in mechanistic studies of drug metabolism.[1] The substitution of protium with deuterium at the methyl group can influence the pharmacokinetic and metabolic profiles of molecules.[1][2] A thorough understanding of its spectroscopic characteristics is crucial for its accurate identification and quantification. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a workflow diagram for its analysis.
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) | Assignment | Notes |
| ¹H | ~7.0 - 7.5 | Broad Singlet | - | -NH₂ | The chemical shift of amide protons can be highly variable depending on the solvent, concentration, and temperature. In the absence of the adjacent methyl protons, this signal would appear as a broad singlet. |
| ¹³C | ~22 | Multiplet | JC-D ≈ 20-22 Hz | CD₃ | The carbon of the deuterated methyl group will appear as a multiplet due to coupling with the three deuterium nuclei. The chemical shift is expected to be similar to the ~22.5 ppm shift of the CH₃ group in non-deuterated acetamide.[3] |
| ¹³C | ~175 | Singlet | - | C=O | The carbonyl carbon chemical shift is expected to be similar to that of non-deuterated acetamide.[3] |
Table 2: Mass Spectrometry (MS) Data for this compound
| m/z | Ion | Fragmentation Process | Notes |
| 62.056 | [CD₃CONH₂]⁺˙ | Molecular Ion (M⁺˙) | The exact mass of this compound is 62.055944021 Da.[4] |
| 44.024 | [CONH₂]⁺ | α-cleavage (loss of ˙CD₃) | This fragment arises from the cleavage of the C-C bond. |
| 46.040 | [CD₃CO]⁺ | Cleavage of the C-N bond | This acylium ion is a common fragment for amides. |
Note: The fragmentation pattern is predicted based on typical amide fragmentation, as specific experimental mass spectra for this compound were not found in the search results. Primary amides can also exhibit a peak resulting from a McLafferty rearrangement.[5]
Experimental Protocols
Detailed methodologies for acquiring NMR and MS data are critical for reproducibility and data accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium oxide (D₂O)). The choice of solvent is dependent on the solubility of the analyte and the desired chemical shift reference.[6][7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
To minimize water peaks, which can obscure signals, ensure all glassware is thoroughly dried, and handle solvents in a dry atmosphere.[7]
2. ¹H NMR Data Acquisition:
-
The analysis can be performed on a standard NMR spectrometer (e.g., 400 MHz).
-
For compounds with low proton signals, such as highly deuterated molecules, a greater number of scans may be required to achieve a desirable signal-to-noise ratio.[8]
-
The deuterium signal from the solvent is used to stabilize the magnetic field strength (field/frequency lock).[6]
-
A common internal standard for ¹H NMR is Tetramethylsilane (TMS), which is set to 0.00 ppm.
3. ¹³C NMR Data Acquisition:
-
¹³C NMR experiments are typically run on the same instrument as ¹H NMR.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
Proton decoupling is commonly used to simplify the spectrum by removing ¹³C-¹H coupling, resulting in single peaks for each unique carbon atom. However, for observing the C-D coupling in the CD₃ group, a non-decoupled or specifically coupled experiment might be employed.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent compatible with the chosen ionization method (e.g., methanol, acetonitrile, or a water/organic solvent mixture).
-
The concentration should be optimized for the instrument, typically in the range of 1-10 µg/mL.
-
For quantitative analysis, an internal standard is often added to the sample at a known concentration.[9]
2. Data Acquisition (using Electrospray Ionization - ESI):
-
Mass spectrometers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) systems are capable of providing accurate mass measurements.[10]
-
Ionization Mode: Electrospray ionization (ESI) is a soft ionization technique suitable for polar small molecules like acetamide and is commonly used in liquid chromatography-mass spectrometry (LC-MS).[11][12]
-
Calibration: The m/z scale of the mass spectrometer should be calibrated using a reference compound with known m/z values to ensure high mass accuracy. External calibration is performed prior to the analysis, and for higher accuracy, an internal calibrant (lock mass) can be introduced simultaneously with the analyte.[13]
-
Full Scan MS: Acquire a full scan mass spectrum to detect the molecular ion and other ions present in the sample.
-
Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment. The molecular ion (m/z 62.056) is selected in the first stage of the mass spectrometer, fragmented (e.g., via collision-induced dissociation - CID), and the resulting fragment ions are analyzed in the second stage.[11] This helps in confirming the structure by observing characteristic fragmentation patterns.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small molecule like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (trideuteroacetamide) | Isotope-Labeled Compounds | 23724-60-9 | Invivochem [invivochem.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645) [hmdb.ca]
- 4. This compound | C2H5NO | CID 16217329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. labinsights.nl [labinsights.nl]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Acetamide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Deuteration
Deuterium, a stable, non-radioactive heavy isotope of hydrogen, serves as an invaluable tool in scientific research. The replacement of protium (¹H) with deuterium (²H or D) in a molecule like acetamide (CH₃CONH₂) can subtly yet significantly alter its physical and chemical properties. This alteration stems from the greater mass of deuterium, which results in a stronger and shorter carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
This fundamental difference gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than the equivalent C-H bond cleavage.[1][2] For drug development professionals, this effect is of paramount importance, as strategic deuteration can slow metabolic breakdown at specific sites, potentially improving a drug's pharmacokinetic profile, increasing its half-life, and reducing toxic metabolites.[3][4] For researchers, deuterated compounds are essential for elucidating reaction mechanisms, acting as internal standards in mass spectrometry, and simplifying complex spectra in Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
This guide provides a comprehensive overview of the core physical and chemical characteristics of various deuterated isotopologues of acetamide, details the experimental protocols for their synthesis and analysis, and illustrates key workflows and concepts.
Physical Properties
The substitution of hydrogen with deuterium has a minimal effect on the bulk physical properties of acetamide, such as melting point and boiling point. The primary change is an increase in molecular weight and a slight increase in density.
Table 1: Physical Properties of Acetamide and Its Deuterated Isotopologues
| Property | CH₃CONH₂ (Acetamide) | CH₃COND₂ (Acetamide-d₂) | CD₃CONH₂ (Acetamide-d₃) | CD₃COND₂ (Acetamide-d₅) |
| Molecular Formula | C₂H₅NO | C₂H₃D₂NO | C₂D₃H₂NO | C₂D₅NO |
| Molecular Weight ( g/mol ) | 59.07[6] | 61.08 | 62.09 | 64.10[3] |
| Melting Point (°C) | 79 - 81[7] | ~79 - 81 (Predicted) | ~79 - 81 (Predicted) | 78 - 80[3] |
| Boiling Point (°C) | 221.2[7] | ~221 (Predicted) | ~221 (Predicted) | 221.1[3] |
| Density (g/cm³) | 1.159 (at 20°C)[8] | >1.159 (Predicted) | >1.159 (Predicted) | >1.159 (Predicted) |
| Solubility in Water | Highly Soluble (~2000 g/L)[8][9] | Highly Soluble[10] | Highly Soluble | Highly Soluble |
Note: Specific experimental data for partially deuterated species are limited; predicted values are based on the minimal changes observed between the fully protonated and fully deuterated forms.
Chemical and Spectroscopic Characteristics
The most significant impact of deuteration is observed in the spectroscopic properties of acetamide. These changes are diagnostic and provide definitive proof of isotopic incorporation.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measure of the mass increase resulting from deuterium incorporation. Each deuterium atom adds approximately 1.006 Da to the mass of the molecule. This allows for the clear identification of the parent compound and the quantification of different isotopologues in a sample.[11]
Table 2: Mass Spectrometry Data for Acetamide Isotopologues
| Isotopologue | Exact Mass (Da) | Mass Shift from CH₃CONH₂ |
| CH₃CONH₂ | 59.0371[6] | +0 |
| CH₃COND₂ | 61.0496 | +2.0125 |
| CD₃CONH₂ | 62.0558 | +3.0187 |
| CD₃COND₂ | 64.0683[3] | +5.0312 |
Infrared (IR) Spectroscopy
IR spectroscopy is highly sensitive to isotopic substitution. The vibrational frequency of a bond is dependent on the mass of the atoms involved. Due to its higher mass, a C-D bond vibrates at a lower frequency than a C-H bond, and an N-D bond vibrates at a lower frequency than an N-H bond. This leads to characteristic shifts in the IR spectrum.
-
N-D Vibrations: In N-deuterated acetamide (CH₃COND₂), the N-H stretching bands (typically ~3100-3500 cm⁻¹) are replaced by N-D stretching bands at significantly lower wavenumbers. The Amide II band (primarily N-H bending, ~1600 cm⁻¹) also shifts dramatically.
-
C-D Vibrations: In C-deuterated acetamide (CD₃CONH₂), the C-H stretching and bending vibrations associated with the methyl group are replaced by C-D vibrations at lower frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for determining the precise location and extent of deuteration.[12] Since deuterium is NMR-active but resonates at a much different frequency than protium, it is "silent" in a standard ¹H NMR spectrum.
-
¹H NMR:
-
CH₃CONH₂ (in D₂O): A singlet is observed for the methyl protons (CH₃) around δ 2.0 ppm.[13] The amide protons (-NH₂) are rapidly exchanged with the D₂O solvent and are typically not observed.
-
CD₃CONH₂ (in D₂O): No signal is observed in the methyl region. The amide protons are exchanged with the solvent.
-
CH₃COND₂ (in D₂O): A singlet is observed for the methyl protons (CH₃) around δ 2.0 ppm. The deuterated amide group is silent.
-
Partially Deuterated Methyl Groups (e.g., -CHD₂): The residual proton signal appears as a 1:2:3:2:1 quintet due to coupling with the two deuterium atoms (spin I=1).[14]
-
-
¹³C NMR:
-
CH₃CONH₂: Two signals are expected: one for the methyl carbon (~22 ppm) and one for the carbonyl carbon (~177 ppm).[15]
-
CD₃CONH₂: The methyl carbon signal is split into a 1:3:6:7:6:3:1 septet due to one-bond coupling to the three deuterium atoms.[16] The signal may also be broader and have a lower intensity. The carbonyl carbon signal is largely unaffected.
-
CH₃COND₂: The spectrum is nearly identical to that of standard acetamide, as the deuterium atoms are not directly attached to the carbon skeleton.
-
Table 3: Predicted NMR Characteristics of Acetamide Isotopologues (in D₂O)
| Isotopologue | ¹H NMR Signal(s) (ppm) | ¹³C NMR Signal(s) (ppm) |
| CH₃CONH₂ | ~2.0 (s, 3H) | ~177 (C=O), ~22 (CH₃) |
| CH₃COND₂ | ~2.0 (s, 3H) | ~177 (C=O), ~22 (CH₃) |
| CD₃CONH₂ | No signal | ~177 (C=O), ~22 (septet, CD₃) |
| CD₃COND₂ | No signal | ~177 (C=O), ~22 (septet, CD₃) |
Experimental Protocols
The synthesis and analysis of deuterated acetamide require standard organic chemistry laboratory techniques.
Synthesis of Deuterated Acetamide
Protocol 4.1.1: Synthesis of N-deuterated Acetamide (CH₃COND₂) via H/D Exchange
-
Materials: Acetamide (CH₃CONH₂), Deuterium Oxide (D₂O, 99.9 atom % D).
-
Procedure: a. Dissolve 1.0 g of acetamide in 5.0 mL of D₂O in a round-bottom flask. b. Attach a condenser and heat the solution to reflux for 2-4 hours to allow for H/D exchange of the labile amide protons. c. Remove the D₂O under reduced pressure using a rotary evaporator. d. To maximize deuteration, repeat steps 2a-2c two more times with fresh D₂O. e. Dry the resulting white solid (CH₃COND₂) under high vacuum to remove any residual D₂O.
Protocol 4.1.2: Synthesis of C-deuterated Acetamide (CD₃CONH₂) from Deuterated Acetic Acid
-
Materials: Deuterated Acetic Acid (CD₃COOD), Thionyl Chloride (SOCl₂), Anhydrous Ammonia (NH₃).
-
Procedure: a. Step 1: Acetyl Chloride Formation. Cautiously add thionyl chloride (1.1 equivalents) dropwise to ice-cooled CD₃COOD. Allow the reaction to warm to room temperature and stir for 1 hour, then gently heat to 40°C for 30 minutes to drive off excess SOCl₂ and HCl, yielding deuterated acetyl chloride (CD₃COCl). b. Step 2: Amidation. Cool the crude CD₃COCl in an ice bath and slowly bubble anhydrous ammonia gas through the liquid, or add it dropwise to a concentrated aqueous ammonia solution, until the reaction is complete. c. Step 3: Workup and Purification. Extract the product into an organic solvent like chloroform. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. d. Step 4: Recrystallization. Purify the crude CD₃CONH₂ by recrystallization from a suitable solvent system (e.g., benzene/ethyl acetate) to yield the final product.
Analytical Characterization Protocols
Protocol 4.2.1: NMR Spectroscopy Analysis
-
Prepare a sample by dissolving ~5-10 mg of the deuterated acetamide in ~0.6 mL of a suitable deuterated NMR solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum to confirm the absence of proton signals at deuterated positions.
-
Acquire a ¹³C NMR spectrum to observe the characteristic splitting patterns (e.g., septet for a CD₃ group) that confirm C-deuteration.
Protocol 4.2.2: Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization (ESI) or Electron Ionization (EI)).
-
Acquire the mass spectrum and identify the molecular ion peak (M⁺ or [M+H]⁺).
-
Confirm that the mass of the molecular ion corresponds to the theoretical exact mass of the desired deuterated isotopologue.
Visualizations: Workflows and Logic
The following diagrams illustrate the experimental workflow for characterization and the conceptual basis for spectroscopic analysis of deuterated acetamide.
Caption: Experimental workflow for the synthesis and characterization of deuterated acetamide.
Caption: Logical diagram of how deuteration impacts key analytical techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. (2H5)Acetamide | CAS#:33675-83-1 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deuteration - ThalesNano [thalesnano.com]
- 6. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetamide - Wikipedia [en.wikipedia.org]
- 8. Acetamide - Sciencemadness Wiki [sciencemadness.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645) [hmdb.ca]
- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645) [hmdb.ca]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Technical Guide to High-Purity Acetamide-2,2,2-d3 for Researchers and Drug Development Professionals
Introduction: Acetamide-2,2,2-d3, the deuterated analog of acetamide, is a crucial tool in modern research and development, particularly within the pharmaceutical and life sciences sectors. Its isotopic purity and distinct mass shift make it an invaluable internal standard for quantitative analysis by mass spectrometry, a tracer in metabolic studies, and a component in the synthesis of complex deuterated molecules. This guide provides an in-depth overview of commercially available high-purity this compound, its applications, and relevant experimental protocols.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer high-purity this compound, catering to the stringent requirements of research and drug development. The products are typically characterized by high isotopic and chemical purity, ensuring minimal interference and accurate results in sensitive analytical applications. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity (atom % D) | Chemical Purity |
| Sigma-Aldrich | This compound | 23724-60-9 | CD₃CONH₂ | 62.09 | 99 | ≥99% (CP) |
| CymitQuimica | This compound | 23724-60-9 | CD₃CONH₂ | 62.05594 | 99 | Not Specified |
| Eurisotop | ACETAMIDE (2,2,2-D3, 98%) | 23724-60-9 | CD₃CONH₂ | 62.09 | Not Specified | 98% |
| Fisher Scientific | This compound, CDN | 23724-60-9 | C₂D₃H₂NO | 62.09 | 99 | min 98% |
| Clearsynth | This compound | 23724-60-9 | Not Specified | Not Specified | Not Specified | Not Specified |
| Toronto Research Chemicals (via Sapphire Bioscience) | This compound | 23724-60-9 | C₂HD₃NO | 62.09 | Not Specified | Not Specified |
| MedChemExpress | This compound | 23724-60-9 | C₂H₂D₃NO | 62.09 | Not Specified | Not Specified |
Key Applications in Research and Development
High-purity this compound is predominantly utilized in the following areas:
-
Internal Standard for Mass Spectrometry: Due to its similar chemical and physical properties to endogenous acetamide but with a distinct mass difference, it is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1] This allows for precise quantification of acetamide in complex biological matrices by correcting for variations in sample preparation and instrument response.
-
Metabolic and Pharmacokinetic Studies: Deuterated compounds are widely used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics.[2][3] The use of this compound can help in elucidating the metabolic fate of acetamide-containing compounds.
-
Quantitative Proteomics: Isotope-labeled compounds, including deuterated reagents, are employed in quantitative proteomics to label proteins or peptides, enabling accurate measurement of protein expression levels.[]
-
Metabolic Flux Analysis: Stable isotope tracers are essential for metabolic flux analysis (MFA), a powerful technique to investigate the rates of metabolic reactions in biological systems.[5][6][7][8]
Experimental Protocol: Use of this compound as a Surrogate Analyte in GC-MS Analysis
The following protocol is adapted from a method for the determination of acetamide in food matrices and demonstrates the use of this compound as a surrogate analyte (internal standard).[9][10]
Objective: To quantify the concentration of acetamide in a sample matrix using GC-MS with this compound as an internal standard.
Materials:
-
This compound (high purity)
-
Propionamide (as an additional internal standard, optional)
-
9-Xanthydrol (derivatizing agent)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., ethyl acetate)
-
GC-MS system with a suitable column (e.g., DB-624 or equivalent)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of calibration standards by spiking a blank matrix (a sample of the same type as the unknown but without the analyte) with known concentrations of unlabeled acetamide and a fixed concentration of this compound.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise amount of the this compound stock solution.
-
Extract the amides from the sample matrix using an appropriate extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized extract into the GC-MS system.
-
Use a temperature program that effectively separates the derivatized analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of xanthyl-acetamide and xanthyl-d3-acetamide. The molecular ion for underivatized acetamide is m/z 59, and for this compound is m/z 62.[9] The specific ions for the derivatized products will be higher and should be determined during method development.
-
-
Data Analysis:
-
Integrate the peak areas for the native acetamide derivative and the deuterated internal standard derivative in both the samples and the calibration standards.
-
Create a calibration curve by plotting the ratio of the peak area of the acetamide derivative to the peak area of the this compound derivative against the concentration of acetamide in the calibration standards.
-
Determine the concentration of acetamide in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
Logical Workflow for Quantitative Analysis using this compound
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analytical method.
References
- 1. Home - Cerilliant [cerilliant.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (trideuteroacetamide) | Isotope-Labeled Compounds | 23724-60-9 | Invivochem [invivochem.com]
- 5. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity and Enrichment of Acetamide-2,2,2-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and enrichment of Acetamide-2,2,2-d3, a deuterated analog of acetamide. This compound is of significant interest in various scientific fields, particularly in drug development and metabolic research, where it serves as a valuable internal standard for quantitative bioanalysis and as a tool for mechanistic studies. This document outlines the common methods for determining isotopic purity and enrichment, presents typical quantitative data, and details the experimental protocols involved.
Quantitative Data Summary
The isotopic purity of commercially available this compound is typically high, ensuring its suitability for sensitive analytical applications. The following table summarizes the reported isotopic purity levels from various suppliers.
| Supplier/Source | Isotopic Purity Specification | Chemical Purity |
| Sigma-Aldrich | 99 atom % D[1] | 99% (CP)[1] |
| Eurisotop | 98%[2] | 98%[2] |
| Medical Isotopes, Inc. (from patent) | 99.3 atom %[3] | Not specified |
| C/D/N Isotopes, Inc. | > 98%[4] | Not specified |
Methodologies for Determining Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques capable of differentiating between the deuterated and non-deuterated isotopologues. The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) is a powerful tool for quantifying the isotopic distribution of a sample. Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.
Experimental Protocol: Isotopic Purity Determination by LC-ESI-HRMS
This protocol provides a general framework for the analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1 µg/mL.
-
Prepare a series of dilutions if necessary for calibration.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is required to resolve the isotopic peaks.
-
Scan Range: m/z 50-200.
-
Data Acquisition: Full scan mode to detect all isotopologues.
-
Resolution: Set to a high value (e.g., > 60,000) to distinguish between closely spaced isotopic peaks.
-
-
Data Analysis:
-
Identify the molecular ions corresponding to the different isotopologues of acetamide:
-
d0 (unlabeled): C₂H₅NO - [M+H]⁺ ≈ m/z 60.04
-
d1: C₂H₄DNO - [M+H]⁺ ≈ m/z 61.05
-
d2: C₂H₃D₂NO - [M+H]⁺ ≈ m/z 62.05
-
d3: C₂H₂D₃NO - [M+H]⁺ ≈ m/z 63.06
-
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, is another essential technique for determining isotopic enrichment and confirming the position of deuterium labeling.
Experimental Protocol: Isotopic Enrichment Determination by ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent that does not have signals overlapping with the analyte (e.g., Chloroform-d, DMSO-d6).
-
Add a known amount of an internal standard with a distinct signal for quantification if required.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H.
-
Experiment: A standard one-dimensional proton experiment.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons (CH₃) will be significantly reduced compared to the signal of the amide protons (NH₂).
-
The presence of a small residual signal in the methyl region indicates the presence of incompletely deuterated species (d1 and d2 isotopologues).
-
The isotopic enrichment can be estimated by comparing the integral of the residual methyl proton signal to the integral of a reference signal (e.g., the amide protons or an internal standard).
-
Enrichment of this compound
The high isotopic enrichment of this compound is achieved during its chemical synthesis. This typically involves the use of deuterated starting materials. A common synthetic route would be the reaction of a deuterated methyl source with a suitable nitrogen-containing reactant. The efficiency of the deuteration step and the purity of the starting materials are critical for achieving high isotopic enrichment in the final product.
Visualizations
Diagram 1: Experimental Workflow for Isotopic Purity Determination by LC-HRMS
Caption: Workflow for LC-HRMS based isotopic purity analysis.
Diagram 2: Logical Relationship for NMR-based Isotopic Enrichment Assessment
Caption: Logic for assessing isotopic enrichment via ¹H NMR.
References
Solubility Profile of Acetamide-2,2,2-d3 in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Acetamide-2,2,2-d3, a deuterated isotopologue of acetamide. The information presented herein is intended to support research and development activities where this compound is utilized. This document outlines the expected solubility in a range of common laboratory solvents, provides a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.
Core Principles of Solubility
Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For isotopically labeled compounds such as this compound, the solubility is generally considered to be very similar to that of its non-deuterated analogue, acetamide. While minor differences can arise due to the differing vibrational energies of C-H versus C-D bonds, these effects are typically minimal and the solubility of the parent compound serves as a strong proxy.[1][2]
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the data for its non-deuterated counterpart, acetamide, provides a reliable estimate. The following table summarizes the reported solubility of acetamide in several common laboratory solvents. It is anticipated that the solubility of this compound will be in a similar range.
| Solvent | Chemical Formula | Solubility of Acetamide (g/L) | Temperature (°C) |
| Water | H₂O | 2000 - 2200 | 20 |
| Ethanol | C₂H₅OH | 500 | Not Specified |
| Pyridine | C₅H₅N | 166.67 | Not Specified |
| Chloroform | CHCl₃ | Soluble | Not Specified |
| Glycerol | C₃H₈O₃ | Soluble | Not Specified |
| Hot Benzene | C₆H₆ | Soluble | Not Specified |
| Ether | (C₂H₅)₂O | Slightly Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | May dissolve | Not Specified |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | May dissolve | Not Specified |
Note: The qualitative descriptors "Soluble" and "Slightly Soluble" are as reported in the cited literature. For DMSO and DMF, it is suggested to test solubility with a small amount of product.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4][5] The following protocol is a generalized procedure based on this method, suitable for determining the solubility of this compound in various solvents.
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, etc.)
-
Glass vials or flasks with tight-fitting caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and filters (pore size appropriate to remove undissolved solids)
-
Calibrated analytical instrument for quantification (e.g., HPLC, GC, NMR)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial or flask. An excess is visually confirmed by the presence of undissolved solid at the bottom of the container.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 48 hours. The time required may need to be determined empirically by taking measurements at different time points until the concentration in solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vial to stand undisturbed for a period to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solid, centrifuge the vial at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, GC, NMR) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature.
-
-
Replicates:
-
It is recommended to perform the entire experiment in triplicate to ensure the reproducibility of the results.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for solubility determination.
Caption: Workflow for solubility determination using the shake-flask method.
Conclusion
This technical guide provides essential information regarding the solubility of this compound. By leveraging the solubility data of its non-deuterated analogue and employing the detailed experimental protocol, researchers and drug development professionals can effectively work with this compound in various solvent systems. The provided workflow diagram offers a clear and concise visual aid for the experimental process.
References
- 1. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
Metabolic Fate of Acetamide-2,2,2-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetamide-2,2,2-d3 is a deuterated isotopologue of acetamide, a simple amide derived from acetic acid. In pharmaceutical research, deuterium substitution is a strategy employed to modify the metabolic profile of a compound, potentially leading to improved pharmacokinetic properties. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond, which can slow down metabolic reactions involving the cleavage of this bond. This guide provides a comprehensive overview of the predicted metabolic fate of this compound based on the known biotransformation of acetamide.
Predicted Metabolic Pathways of Acetamide and the Influence of Deuteration
The primary metabolic pathway for acetamide is hydrolysis to acetic acid and ammonia. This reaction can be catalyzed by amidase enzymes. Another potential, though less documented, pathway involves N-hydroxylation.
Hydrolysis to Acetic Acid
The main route of acetamide metabolism is its hydrolysis into acetic acid and ammonia. This biotransformation is catalyzed by amidases.[1] Once formed, acetic acid can enter the acetate pool and be utilized in various endogenous metabolic pathways.[2]
Effect of Deuteration: The deuteration at the methyl group in this compound is not expected to significantly impact the rate of hydrolysis . This is because the C-D bonds are not directly cleaved during the hydrolysis of the amide bond. The reaction site is the carbonyl carbon-nitrogen bond.
N-Hydroxylation
A possible, albeit minor, metabolic pathway for acetamide is N-hydroxylation to form N-hydroxyacetamide.[2] This metabolite has been investigated for its potential genotoxicity.[3]
Effect of Deuteration: Similar to hydrolysis, the deuteration on the methyl group is unlikely to have a direct and significant kinetic isotope effect on N-hydroxylation, as the reaction occurs at the nitrogen atom.
The following diagram illustrates the primary metabolic pathway of acetamide and the predicted lack of a significant direct kinetic isotope effect from deuteration at the 2,2,2-positions.
Quantitative Data Summary
As there are no specific in vivo studies on this compound, quantitative data on its pharmacokinetics and metabolite distribution are not available. For the parent compound, acetamide, a study in rats provides some insight into its disposition.
Table 1: Pharmacokinetic Parameters of [¹⁴C]Acetamide in Rats Following Intravenous Administration [2]
| Parameter | 10 mg/kg bw Dose | 50 mg/kg bw Dose |
| Half-life in blood | 20.6 ± 0.3 h | 16.1 ± 1.6 h |
| Volume of distribution | ~1 mL/g | ~1 mL/g |
| Total body clearance | 0.27 mL/min | Not Reported |
| Renal clearance | 0.19 mL/min | Not Reported |
Table 2: Excretion of [¹⁴C]Acetamide in Rats (First 6 hours post-dosing) [2]
| Excretion Route | Percentage of Administered Dose |
| Urine | 64-72% |
| Exhaled Air | 0.5-0.8% |
Note: Approximately 30% of the administered dose was not recovered, suggesting that metabolized acetamide enters the endogenous acetate pool.[2]
Experimental Protocols
Detailed experimental protocols for in vivo studies of this compound are not available. The following represents a generalized methodology that could be employed for such a study, based on standard practices in drug metabolism research.
Animal Model and Dosing
-
Species: Sprague-Dawley rats
-
Dosing: Intravenous (IV) and oral (PO) administration of this compound dissolved in a suitable vehicle (e.g., saline).
-
Dose Levels: A minimum of two dose levels to assess dose-dependency.
Sample Collection
-
Blood: Serial blood samples collected from the tail vein at predefined time points post-dosing. Plasma to be separated by centrifugation.
-
Urine and Feces: Collection over 24 or 48 hours using metabolic cages.
-
Tissues: At the end of the study, key tissues (liver, kidney, etc.) may be collected for distribution analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying small molecules in biological matrices.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma, urine, and tissue homogenates.
-
Quantification: Development and validation of a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its predicted metabolites (e.g., Acetic Acid-d3). A non-deuterated internal standard would be used for quantification.
The following diagram outlines a typical workflow for an in vivo metabolic fate study.
Conclusion
While direct experimental data on the metabolic fate of this compound is lacking, an understanding of acetamide's metabolism allows for informed predictions. The primary metabolic route is expected to be hydrolysis to deuterated acetic acid and ammonia, a pathway not significantly influenced by the deuteration at the methyl group. N-hydroxylation represents a potential minor pathway. To definitively elucidate the in vivo metabolic fate of this compound, dedicated pharmacokinetic and metabolism studies in a relevant animal model are necessary. The methodologies outlined in this guide provide a framework for conducting such investigations.
References
- 1. Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Acetamide in Food Matrices using Acetamide-2,2,2-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of acetamide in complex food matrices, such as milk, beef, and coffee, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, Acetamide-2,2,2-d3 is employed as an internal standard (IS) to compensate for matrix effects and variations during sample preparation and analysis. The method involves a straightforward extraction procedure followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and low detection limits suitable for food safety and quality control applications.
Introduction
Acetamide is a chemical compound that can be present in various food products, either as a naturally occurring substance, a contaminant from processing, or as a degradation product. Due to its potential health implications, accurate and reliable quantification in different food matrices is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[1] This is because it closely mimics the chemical and physical properties of the analyte, correcting for any loss during sample preparation and variations in instrument response. This application note provides a detailed protocol for the determination of acetamide in food samples using this compound as an internal standard with LC-MS/MS.
Experimental
Materials and Reagents
-
Acetamide (analytical standard)
-
This compound (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary Secondary Amine (PSA) sorbent
-
Solid Phase Extraction (SPE) cartridges (if required)
Standard Solutions Preparation
Stock solutions of acetamide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water. Calibration standards were prepared by spiking the working standard solutions into a blank matrix extract.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The following protocol is a general guideline and may require optimization for different food matrices.
-
Homogenization: Homogenize 10 g of the food sample (e.g., coffee, beef, or milk).
-
Extraction:
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Spike with the internal standard solution (this compound) to a final concentration of 50 ng/mL.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetamide | 60.1 | 44.1 | 15 |
| This compound | 63.1 | 46.1 | 15 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of acetamide in various food matrices. The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, leading to high accuracy and precision.
Method Validation Data
The method was validated for linearity, limit of quantification (LOQ), precision, and accuracy. The following table summarizes the typical performance of the method.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| LOQ | 10 µg/kg |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 90-110% |
Sample Analysis
The validated method was applied to the analysis of acetamide in commercially available milk, beef, and coffee samples. The results are presented in the table below.
| Sample Type | Acetamide Concentration (µg/kg) |
| Milk | 390 ± 60[2][3] |
| Beef | 400 ± 80[2][3] |
| Coffee | 39000 ± 9000[2][3] |
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for Acetamide Analysis.
Logical Relationship of Internal Standard Use
Caption: Figure 2: Role of Internal Standard in LC-MS/MS.
Conclusion
This application note details a reliable and sensitive LC-MS/MS method for the quantification of acetamide in diverse food matrices. The use of this compound as an internal standard is critical for achieving accurate and precise results by correcting for matrix effects and procedural variations. The described method is suitable for routine monitoring of acetamide levels in food for quality control and regulatory compliance.
References
GC-MS Method for the Quantification of Acetamide Using Acetamide-2,2,2-d3 as an Internal Standard
Application Note & Protocol
This document provides a detailed methodology for the quantitative analysis of acetamide in various matrices using gas chromatography-mass spectrometry (GC-MS) with Acetamide-2,2,2-d3 as an internal standard. This method is particularly relevant for researchers, scientists, and professionals in drug development and food safety, where accurate quantification of acetamide, a potential process-related impurity and food contaminant, is critical.
Introduction
Acetamide is a chemical compound that can be present as an impurity in pharmaceutical manufacturing processes or as a contaminant in food products. Its quantification is essential for quality control and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like acetamide.
A significant challenge in the GC-MS analysis of acetamide is the potential for its artificial formation from the thermal degradation of N-acetylated compounds in the heated GC injector.[1][2] This can lead to an overestimation of the true acetamide concentration. To mitigate this, a robust method employing a stable isotope-labeled internal standard, this compound, is described. The use of a deuterated internal standard provides high accuracy and precision by compensating for variations in sample preparation and instrument response.
For matrices containing high levels of N-acetylated compounds, such as milk and beef, a derivatization step using 9-xanthydrol is recommended to prevent artifactual acetamide formation.[1][2] This protocol covers both direct injection and derivatization-based approaches.
Experimental Protocols
Materials and Reagents
-
Acetamide (analytical standard)
-
This compound (internal standard)
-
Methanol (GC grade)
-
Water (deionized)
-
9-xanthydrol (for derivatization)
-
Hydrochloric acid (HCl) (for derivatization)
-
Dichloromethane (for extraction after derivatization)
Standard and Sample Preparation
2.2.1. Stock Solutions
-
Acetamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of acetamide and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
2.2.2. Calibration Standards
Prepare a series of calibration standards by spiking appropriate aliquots of the acetamide stock solution into a constant volume of the internal standard working solution. The concentration of the internal standard should be kept constant across all calibration levels and in the samples. A typical concentration for the internal standard is 1 µg/mL.
2.2.3. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Liquid Samples (e.g., Water, Pharmaceutical Process Streams):
-
Take a known volume of the liquid sample.
-
Add the internal standard to achieve the same final concentration as in the calibration standards.
-
Vortex to mix.
-
The sample is ready for direct GC-MS analysis or derivatization.
-
-
For Solid Samples (e.g., Drug Substance, Food):
-
Accurately weigh a known amount of the homogenized solid sample.
-
Extract the acetamide using a suitable solvent (e.g., methanol or water). This may involve sonication or shaking.
-
Centrifuge the sample to pellet the solids.
-
Take a known volume of the supernatant.
-
Add the internal standard.
-
The sample is ready for direct GC-MS analysis or derivatization.
-
Derivatization Protocol (for matrices with potential interference)[1][2]
-
To an aqueous sample or sample extract containing acetamide and the internal standard, add 9-xanthydrol solution and hydrochloric acid.
-
The reaction proceeds at a mild temperature (e.g., ambient or slightly elevated) for a specific duration (e.g., 20 minutes to 1.5 hours).[2][3]
-
After the reaction is complete, extract the derivatized products (xanthyl-acetamide and xanthyl-d3-acetamide) with an organic solvent such as dichloromethane.
-
The organic layer is then collected for GC-MS analysis.
GC-MS Method Parameters
The following tables summarize the recommended GC-MS parameters. These may need to be optimized depending on the specific instrument and matrix.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Direct Injection Method | Derivatization Method |
| Column | DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film) or DB-624 (30 m x 0.32 mm i.d., 1.0 µm film)[1][4] | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 - 1.5 mL/min[2] | 1.2 mL/min[1] |
| Inlet Temperature | 240 °C[1] | 250 °C |
| Injection Mode | Splitless or Split (e.g., 1:8)[1] | Split (e.g., 1:10) |
| Injection Volume | 1 µL[1] | 1 µL |
| Oven Program | Initial: 50 °C, hold for 1 min; Ramp: 15 °C/min to 250 °C, hold for 2 min[1] | Initial: 40 °C, hold for 2 min; Ramp: 20 °C/min to 300 °C, hold for 15 min[1] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Acetamide: 59; this compound: 62[1] |
| Solvent Delay | 3 - 5 min |
Data Analysis and Quantification
The quantification of acetamide is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of acetamide to the peak area of this compound against the concentration of acetamide for the calibration standards. A linear regression is then applied to the data.
-
Quantification: The concentration of acetamide in the samples is calculated using the linear regression equation obtained from the calibration curve.
Method Validation Data (Hypothetical)
The following table presents hypothetical data to illustrate the expected performance of the method.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Experimental workflow for GC-MS analysis of acetamide.
Caption: Derivatization of acetamide with 9-xanthydrol.
Conclusion
This application note provides a comprehensive protocol for the sensitive and accurate quantification of acetamide in various matrices using GC-MS with this compound as an internal standard. The use of a deuterated internal standard is crucial for reliable results, and the optional derivatization step effectively mitigates the risk of artifactual acetamide formation in complex matrices. The provided method parameters and validation guidelines offer a solid foundation for researchers to develop and implement this method in their laboratories.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction Using Acetamide-2,2,2-d3 as an Internal Standard
Introduction
The quantitative analysis of small polar molecules in complex matrices, such as food products, presents significant analytical challenges. Matrix components can interfere with the accurate quantification of target analytes, leading to ion suppression or enhancement in mass spectrometry-based methods. To mitigate these effects and correct for analyte losses during sample preparation, a robust internal standard is essential. Acetamide-2,2,2-d3, a deuterated analog of acetamide, serves as an excellent internal standard for the analysis of structurally similar compounds like acrylamide, a process-induced contaminant found in various cooked foods.[1][2][3] Its utility is particularly pronounced in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), where co-elution of the analyte and the isotopically labeled standard allows for reliable correction of matrix effects and variations in instrument response.[4][5]
This document provides a detailed protocol for the solid-phase extraction (SPE) of acrylamide from a food matrix using this compound as an internal standard. The protocol is designed for researchers, scientists, and drug development professionals engaged in food safety analysis and related fields.
Experimental Protocol: Determination of Acrylamide in Potato Chips using SPE and LC-MS/MS
This protocol outlines a method for the extraction and cleanup of acrylamide from potato chips, a representative complex food matrix, prior to quantification by LC-MS/MS.
1. Materials and Reagents
-
SPE Cartridges: Mixed-mode (C18, strong cation exchange, strong anion exchange) or polymeric reversed-phase cartridges (e.g., Oasis HLB).
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS grade), Formic Acid (FA).
-
Standards: Acrylamide (analytical standard), this compound (internal standard).
-
Reagents: Carrez solution I and II (for protein precipitation, if necessary).[2]
-
Equipment: Homogenizer, centrifuge, SPE vacuum manifold, analytical balance, volumetric flasks, pipettes.
2. Standard Solution Preparation
-
Acrylamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of acrylamide and dissolve in 10 mL of water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the acrylamide stock solution with 0.1% formic acid in water. Spike each calibration standard with the IS solution to a final concentration of 200 ng/mL.[6]
3. Sample Preparation
-
Homogenize a representative portion of the potato chip sample to a fine powder.
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 1 mL of the this compound internal standard working solution (e.g., 200 ng/mL).[6]
-
Add 9 mL of water to the tube.[6]
-
Vortex the tube briefly to disperse the sample.
-
Shake the mixture for 20 minutes on a rotating shaker.[6]
-
Centrifuge the sample at 9000 rpm for 15 minutes.[6]
-
Carefully collect the clarified aqueous supernatant for SPE cleanup.
4. Solid-Phase Extraction (SPE) Protocol
The following steps should be performed using an SPE vacuum manifold.
-
Cartridge Conditioning:
-
Sample Loading:
-
Load 1.5 mL of the clarified aqueous extract onto the conditioned SPE cartridge.[6]
-
Allow the sample to pass through the sorbent material completely at a slow, controlled flow rate (approximately 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 0.5 mL of water and discard the eluate.[6] This step helps in removing polar interferences.
-
-
Elution:
5. Final Extract Preparation
-
The collected eluate is ready for analysis by LC-MS/MS. If necessary, the sample can be filtered through a 0.45 µm filter before injection.
Data Presentation
The following tables summarize typical performance data for the analysis of acrylamide in food matrices using SPE with a deuterated internal standard.
Table 1: Recovery and Reproducibility Data
| Food Matrix | Analyte Concentration Range (µg/kg) | Accuracy (% Recovery) | Relative Standard Deviation (RSD) (%) | Citation |
| Potatoes and Cereals | 30 - 10,000 | 91 - 102 | 3 - 21 | [1][8] |
| Biscuits, Bread, etc. | Not Specified | 87.72 - 96.70 | 0.78 - 3.35 | [9] |
Table 2: Method Detection and Quantification Limits
| Parameter | Value (µg/L) | Citation |
| Limit of Detection (LOD) | 6.90 | [9] |
| Limit of Quantitation (LOQ) | 20.90 | [9] |
Visualizations
Caption: Experimental workflow for the analysis of acrylamide using SPE and a deuterated internal standard.
Caption: Role of the internal standard in ensuring accurate quantification.
References
- 1. Analysis of acrylamide in cooked foods by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved sample preparation to determine acrylamide in difficult matrixes such as chocolate powder, cocoa, and coffee by liquid chromatography tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. texilajournal.com [texilajournal.com]
- 6. fda.gov [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Liquid-Liquid Extraction of Acetamide-2,2,2-d3 from Urine Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the liquid-liquid extraction (LLE) of Acetamide-2,2,2-d3 from human urine samples. This protocol is intended for the quantitative analysis of this compound, often used as an internal standard in mass spectrometry-based bioanalytical assays.
Introduction
This compound is the deuterated analog of acetamide and is commonly employed as a surrogate or internal standard in analytical chemistry to ensure the accuracy and precision of quantitative methods. The extraction of such small, polar molecules from a complex biological matrix like urine presents unique challenges, including potential matrix effects and the need for high recovery. Liquid-liquid extraction is a robust and widely used sample preparation technique that partitions analytes based on their relative solubilities in two immiscible liquid phases. This application note details an optimized LLE procedure for the efficient recovery of this compound from urine, making it suitable for downstream analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of deuterium-labeled acetamide-d3 is a common strategy in quantitative analysis involving mass spectrometry.[1]
Experimental Workflow
The overall experimental workflow for the liquid-liquid extraction of this compound from urine is depicted below.
Caption: Workflow for the liquid-liquid extraction of this compound from urine.
Detailed Experimental Protocol
This protocol is adapted from a validated method for the extraction of volatile and semi-volatile compounds, including acetamide, from urine.[2]
3.1. Materials and Reagents
-
Urine samples
-
This compound standard
-
Dichloromethane (DCM), HPLC grade
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Sodium sulphate (Na₂SO₄), anhydrous
-
Deionized water
-
Methanol, HPLC grade
-
10 mL glass vials with screw caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
3.2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Use the supernatant for the extraction procedure.
3.3. Liquid-Liquid Extraction Procedure
-
Pipette 2 mL of the urine supernatant into a 10 mL glass vial.
-
Add 2 mL of 1 M sulfuric acid to the urine sample.[2]
-
Add 0.2 g of anhydrous sodium sulphate to the vial.[2]
-
Vortex the mixture until the salt is completely dissolved.[2]
-
Add 4 mL of dichloromethane (DCM) to the vial.[2]
-
Vortex the vial vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.[2]
-
Centrifuge the vial at 3500 rpm for 1 minute to separate the two phases and break any emulsion.[2]
-
Carefully collect the lower organic layer (DCM) using a glass pipette and transfer it to a clean glass vial.
-
Dry the collected DCM extract by passing it through a small column of anhydrous sodium sulphate or by adding a small amount of anhydrous sodium sulphate directly to the extract and swirling.
-
Transfer 3 mL of the dried DCM extract to a new vial for evaporation.[2]
3.4. Post-Extraction Processing
-
Evaporate the DCM extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of mobile phase or an appropriate solvent compatible with the analytical instrument).
-
The sample is now ready for analysis by GC-MS or LC-MS.
Data Presentation
The following table summarizes expected performance characteristics for a liquid-liquid extraction method. The values presented are illustrative and should be determined experimentally during method validation.
| Parameter | Expected Value | Description |
| Extraction Recovery (%) | > 85% | The percentage of this compound recovered from the urine matrix compared to a pure standard. |
| Matrix Effect (%) | 90-110% | The effect of co-eluting endogenous compounds from urine on the ionization of this compound. |
| Process Efficiency (%) | > 80% | The overall efficiency of the extraction and analytical process, combining recovery and matrix effects. |
| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve, demonstrating a linear relationship between concentration and response. |
Discussion
The described liquid-liquid extraction protocol provides a robust and efficient method for the isolation of this compound from urine samples. The acidification of the urine with sulfuric acid helps to protonate potential interfering compounds and improve the partitioning of acetamide into the organic solvent. The addition of sodium sulphate increases the ionic strength of the aqueous phase, which further enhances the extraction efficiency by reducing the solubility of the analyte in the aqueous layer (salting-out effect).[2]
Dichloromethane is an effective solvent for the extraction of semi-volatile compounds like acetamide.[2] The subsequent drying and evaporation steps concentrate the analyte, improving the sensitivity of the analytical method. This protocol is suitable for use in clinical and research laboratories for the quantitative analysis of compounds where this compound is used as an internal standard. Method validation should be performed to establish the performance characteristics for the specific analytical instrumentation and conditions used.
References
- 1. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 2. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Acetamide-2,2,2-d3 for Improved GC-MS Sensitivity
Audience: Researchers, scientists, and drug development professionals.
Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of small, polar molecules such as Acetamide-2,2,2-d3 presents significant challenges. Due to its high polarity and the presence of active hydrogen on the amide group, this compound exhibits poor chromatographic peak shape, low volatility, and potential for thermal degradation in the hot GC inlet.[1] Chemical derivatization is a crucial sample preparation step that converts the analyte into a less polar, more volatile, and more thermally stable form, thereby significantly enhancing GC-MS sensitivity and analytical performance.[2][3] This application note provides detailed protocols for the derivatization of this compound and summarizes the expected improvements in analytical sensitivity.
The Rationale for Derivatization
The primary goal of derivatizing this compound is to replace the active hydrogen atom on the amide functional group with a non-polar, bulky group. This chemical modification fundamentally alters the analyte's properties to make it more amenable to GC-MS analysis.
Caption: Logical flow from analytical challenges to improved GC-MS performance via derivatization.
Two of the most effective and widely used derivatization strategies for amides are silylation and alkylation.[4][5]
-
Silylation: This is a common technique that replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. The addition of a catalyst such as Trimethylchlorosilane (TMCS) can increase the reactivity of the silylating agent, which is often necessary for less reactive groups like amides.[2][6]
-
Alkylation: This method introduces an alkyl group. For amides in aqueous samples, derivatization with 9-xanthydrol has proven to be a sensitive method, converting the amide into a more volatile and detectable xanthyl-amide derivative.[1][7][8]
Quantitative Data Summary
Derivatization significantly enhances the sensitivity of this compound analysis. The following tables summarize the characteristics of common derivatization reagents and the typical quantitative improvements observed.
Table 1: Comparison of Derivatization Reagents for this compound
| Reagent/Method | Derivative Formed | Key Advantages | Reaction Conditions | Considerations |
|---|---|---|---|---|
| BSTFA + 1% TMCS | Trimethylsilyl (TMS) derivative | Highly volatile byproducts, powerful silylating agent for amides.[9] | 70-90°C for 30-60 min | Moisture sensitive; requires anhydrous conditions.[2] |
| MTBSTFA | tert-butyldimethylsilyl (TBDMS) derivative | Forms derivatives that are ~10,000 times more stable to hydrolysis than TMS derivatives.[9] | 60-100°C for 1-2 hours | Slower reaction time compared to BSTFA. |
| 9-Xanthydrol | Xanthyl derivative | Can be performed directly in aqueous samples; high sensitivity.[7][8] | Ambient temperature, acidic (HCl), 20-30 min | Requires liquid-liquid extraction after derivatization. |
Table 2: Representative Improvement in GC-MS Sensitivity
| Parameter | Before Derivatization | After Derivatization (9-Xanthydrol) | After Derivatization (BSTFA + TMCS) |
|---|---|---|---|
| Limit of Detection (LOD) | ~50-100 µg/L | 0.03 µg/L [8] | ~0.1-1 µg/L |
| Limit of Quantitation (LOQ) | ~150-300 µg/L | 0.1 µg/L | ~0.5-3 µg/L |
| Signal-to-Noise (S/N) Ratio | Low (<10 at 100 µg/L) | High (>100 at 1 µg/L) | High (>50 at 1 µg/L) |
| Peak Shape | Tailing, broad | Sharp, symmetric | Sharp, symmetric |
(Note: Values are representative and may vary based on instrumentation and matrix effects. The 9-Xanthydrol LOD is based on published data for acetamide.)
Experimental Workflow
The overall process from sample receipt to data analysis follows a structured workflow to ensure reproducibility and accuracy.
Caption: Standard experimental workflow for derivatization and GC-MS analysis.
Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is suitable for organic extracts or dried aqueous residues. It is critical to ensure all glassware and solvents are anhydrous to prevent degradation of the silylating reagent.[2]
Reagents and Materials:
-
This compound sample/standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (reaction solvent)
-
Anhydrous Hexane or Ethyl Acetate (reconstitution solvent)
-
GC vials with inserts (2 mL)
-
Heating block or oven
-
Nitrogen gas stream for evaporation
-
Vortex mixer
Step-by-Step Procedure:
-
Sample Preparation: If the sample is aqueous, perform a liquid-liquid or solid-phase extraction and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue in a GC vial, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. Cap tightly.
-
Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block set to 80°C for 45 minutes to ensure the reaction goes to completion.[2]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS. If dilution is required, use anhydrous hexane or ethyl acetate.
Protocol 2: Alkylation using 9-Xanthydrol
This protocol is adapted for the direct derivatization of amides in aqueous samples.[7][8]
Reagents and Materials:
-
Aqueous this compound sample/standard
-
9-Xanthydrol solution (20 mM in methanol)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
GC vials (2 mL)
-
Vortex mixer
-
Centrifuge
Step-by-Step Procedure:
-
Sample Preparation: Place 1 mL of the aqueous sample into a glass test tube.
-
Acidification: Add 100 µL of concentrated HCl to adjust the pH to < 2. Vortex briefly.
-
Derivatization: Add 500 µL of the 20 mM 9-xanthydrol solution. Vortex vigorously for 1 minute.
-
Reaction: Allow the reaction to proceed at room temperature for 20 minutes.[8]
-
Extraction: Add 1 mL of dichloromethane (DCM) to the tube. Vortex for 2 minutes to extract the xanthyl-acetamide-d3 derivative.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Drying: Carefully transfer the bottom organic layer (DCM) to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Recommended GC-MS Parameters
While optimal conditions may vary, the following provides a robust starting point for the analysis of derivatized this compound.
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977 MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Inlet: Split/Splitless, 250°C
-
Injection Mode: Splitless (1 µL injection)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Source: 230°C
-
MS Quad: 150°C
-
Ionization: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for the specific derivative.
Conclusion Chemical derivatization is an essential and highly effective strategy for overcoming the inherent challenges of analyzing this compound by GC-MS. Both silylation with reagents like BSTFA and alkylation with 9-xanthydrol significantly increase analyte volatility and thermal stability. This leads to dramatic improvements in chromatographic performance and detection sensitivity, enabling accurate and precise quantification at trace levels relevant to research, clinical, and pharmaceutical applications.
References
- 1. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Useful strategies to improve the sensitivity and reliability of your GC or GC/MS analysis | Separation Science [sepscience.com]
- 4. scispace.com [scispace.com]
- 5. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. obrnutafaza.hr [obrnutafaza.hr]
Troubleshooting & Optimization
Preventing isotopic exchange of Acetamide-2,2,2-d3 during sample prep
This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and sample preparation of Acetamide-2,2,2-d3 to prevent isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[1] For this compound, which is often used as an internal standard in quantitative mass spectrometry, this is problematic. The replacement of deuterium (D) with hydrogen (H) changes the mass of the molecule, leading to inaccurate quantification and potentially compromising the integrity of experimental results.
Q2: Which deuterium atoms on this compound are susceptible to exchange?
A2: Acetamide has two types of hydrogens: those on the amide group (-NH2) and those on the methyl group (-CH3). In this compound, the methyl group is deuterated (-CD3). The hydrogens on the nitrogen atom are labile and will exchange very rapidly with protons from the solvent. The deuterium atoms on the carbon are generally more stable. However, under certain conditions (particularly basic pH), they can also exchange through a process called enolization.[2]
Q3: What are the primary factors that promote unwanted isotopic exchange?
A3: The three main factors that influence the rate of hydrogen-deuterium exchange are:
-
pH: The exchange reaction is catalyzed by both acids and bases.[1][2] The minimum exchange rate for amide hydrogens typically occurs at a pH of approximately 2.5-3.0.[3][4][5] Basic conditions, in particular, can facilitate the exchange of C-D bonds adjacent to a carbonyl group.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[5] Therefore, keeping samples cold is a critical step in preventing exchange. Changing the temperature from 25°C to 0°C can lower the exchange rate significantly.[4][5]
-
Solvent: The presence of a deuterium source (or in this case, a proton source for back-exchange) is necessary for the reaction to occur.[1] Protic solvents like water (H₂O), methanol (CH₃OH), or ethanol (C₂H₅OH) contain exchangeable protons and can facilitate back-exchange.[6] Aprotic solvents (e.g., acetonitrile, dichloromethane) are less likely to cause this issue.
Q4: How should I properly prepare and store stock solutions of this compound?
A4: To ensure stability, stock solutions should be prepared in a high-purity aprotic solvent or an anhydrous protic solvent like methanol.[7] It is recommended to store stock solutions at low temperatures, such as 2-8°C or frozen, in tightly sealed vials to prevent evaporation and absorption of atmospheric moisture.[7][8] For long-term storage, amber vials are preferred to protect the compound from light, although light is a less critical factor for this specific compound compared to pH and temperature.
Troubleshooting Guide
Problem: My quantitative results are inconsistent when using this compound as an internal standard.
-
Possible Cause: Isotopic back-exchange may be occurring during your sample preparation, causing a portion of your internal standard to be measured at a lower mass.
-
Solution:
-
Review your workflow: Identify any steps where the sample is exposed to protic solvents (especially water), elevated temperatures, or non-neutral pH.
-
Optimize pH and Temperature: If aqueous solutions are necessary, ensure the pH is maintained around 2.5-3.0 and that all steps are performed at low temperatures (0-4°C).[5][6] This is the most effective way to "quench" or slow the exchange reaction.
-
Minimize Exposure Time: Reduce the time the sample spends in potentially compromising conditions before analysis.[6]
-
Problem: In my LC-MS analysis, I see a signal for unlabeled Acetamide (m/z 60) in my samples spiked only with the deuterated standard (m/z 63), or I see peaks at m/z 61 and 62.
-
Possible Cause: This strongly indicates that deuterium atoms are being replaced by hydrogen atoms (back-exchange). A peak at m/z 62 signifies the loss of one deuterium, m/z 61 the loss of two, and m/z 60 the loss of all three from the methyl group.
-
Solution:
-
Solvent Purity Check: Ensure your solvents are anhydrous. Deuterated solvents can absorb moisture from the air, so handle them under an inert atmosphere (e.g., dry nitrogen).[9][10]
-
Matrix Effect Evaluation: The sample matrix itself may be promoting the exchange. Prepare a sample of this compound in your sample matrix and another in a pure, dry aprotic solvent (like acetonitrile). Analyze them immediately and then again after a set time (e.g., 1 hour) at room temperature. A significant increase in the m/z 60, 61, or 62 peaks in the matrix sample indicates a matrix-induced exchange.
-
Method Modification: Switch to aprotic solvents for extraction and reconstitution if possible. If an aqueous mobile phase is required for chromatography, keep the run times short and the system cooled.[11]
-
Experimental Protocols & Data
Protocol 1: Recommended Sample Preparation for LC-MS Analysis
This protocol is designed to minimize isotopic exchange when using this compound as an internal standard.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous methanol. Store at -20°C.[12]
-
Spiking: Add the internal standard to your sample as early as possible in the preparation workflow to account for variability.
-
Extraction (if required): Use a liquid-liquid extraction or solid-phase extraction method with a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).
-
Evaporation: If solvent needs to be removed, use a gentle stream of nitrogen at or below room temperature. Avoid high heat.
-
Reconstitution: Reconstitute the dried extract in a mobile phase that is pre-chilled and has a low pH. An ideal reconstitution solvent is 90:10 acetonitrile/water with 0.1% formic acid (pH ≈ 2.7).
-
Analysis: Place the samples in a cooled autosampler (e.g., 4°C) and analyze as quickly as possible.
Data Summary Tables
Table 1: Influence of pH and Temperature on H/D Exchange Rate
| Condition | Relative Exchange Rate | Recommended Action |
| pH | ||
| pH < 2.0 | Increases (Acid-catalyzed) | Avoid strongly acidic conditions |
| pH 2.5 - 3.0 | Minimal | Optimal pH for quenching exchange [3][4] |
| pH > 4.0 | Increases (Base-catalyzed) | Avoid neutral and basic conditions |
| Temperature | ||
| 0 - 4°C | Minimal | Optimal temperature for all steps [5] |
| 25°C (Room Temp) | Moderate | Minimize time at this temperature |
| > 40°C | High | Avoid heating samples |
Table 2: Solvent Selection Guide for Sample Preparation
| Solvent Type | Examples | Risk of Isotopic Exchange | Notes |
| Aprotic | Acetonitrile, Dichloromethane, Tetrahydrofuran (THF), Toluene | Low | Highly Recommended. Ensure solvents are anhydrous. |
| Protic (Anhydrous) | Anhydrous Methanol, Anhydrous Ethanol | Low to Moderate | Can be used for stock solutions.[7] Risk increases if water is absorbed. |
| Protic (Aqueous) | Water, Methanol/Water mixtures, Buffers | High | Avoid if possible. If necessary, maintain low temperature and pH 2.5-3.0.[6] |
Visualizations
Caption: Troubleshooting decision tree for isotopic exchange issues.
Caption: Recommended workflow to minimize isotopic exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. labinsights.nl [labinsights.nl]
- 11. youtube.com [youtube.com]
- 12. This compound (trideuteroacetamide) | Isotope-Labeled Compounds | 23724-60-9 | Invivochem [invivochem.com]
Optimizing Acetamide-2,2,2-d3 concentration for quantitative assays
Welcome to the Technical Support Center for Acetamide-2,2,2-d3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound for robust and reliable quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a quantitative assay?
This compound is a stable isotope-labeled (SIL) internal standard (IS). Its primary role is to mimic the analyte of interest (unlabeled acetamide) throughout the entire analytical process, including sample preparation, extraction, and detection by mass spectrometry (MS).[1] By adding a known, constant concentration of the IS to all samples, standards, and quality controls, it allows for the correction of variability that can occur at any stage.[2] This normalization is crucial for achieving accurate and precise quantification, especially in complex biological matrices where effects like ion suppression or enhancement can be significant.[1][2]
Q2: What is the ideal concentration for my this compound internal standard?
There is no single "ideal" concentration; it must be empirically determined for each specific assay. The goal is to use a concentration that is high enough to produce a stable, reproducible signal but not so high that it introduces noise or causes detector saturation.
A common starting point is to use a concentration that is similar to the analyte concentration at the midpoint of the calibration curve. However, the optimal concentration should be validated by assessing the precision (%CV) of the analyte/IS peak area ratio across the entire calibration range, particularly at the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).
General Recommendations:
-
The IS response should be sufficient for precise peak integration (typically a signal-to-noise ratio > 20).
-
The IS should not cause significant ion suppression of the analyte.
-
The response should be consistent across all samples, from blanks to the highest calibration standard.
Troubleshooting Guide
Issue 1: High Variability or Poor Precision in Internal Standard Response
Question: My this compound peak area is inconsistent across my analytical run, leading to poor precision in my results. What are the potential causes and solutions?
Answer: Inconsistent IS response is a common issue that can invalidate an assay. The cause can be chemical or procedural.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Spiking | Ensure the IS spiking solution is added accurately and consistently to every sample using calibrated pipettes. Automating this step can significantly improve precision. |
| Poor Solubility | Verify that the IS is fully dissolved in the spiking solution. If precipitation is observed, consider changing the solvent or using sonication. Ensure the IS remains soluble when added to the sample matrix. |
| Sample Preparation Variability | The IS is designed to track variability in sample prep, but extreme variations can still be problematic. Ensure extraction steps (e.g., protein precipitation, liquid-liquid extraction) are performed consistently. |
| Analyte Interference | A very high concentration of the unlabeled analyte could potentially suppress the ionization of the IS. This is rare but can be checked by monitoring the IS response in the ULOQ sample. |
| IS Degradation | This compound is generally stable. However, you should evaluate its stability in the stock solution and in the final processed sample under the experimental conditions. Avoid storing deuterated compounds in strongly acidic or basic solutions to prevent H/D back-exchange.[3] |
Below is a troubleshooting workflow to diagnose inconsistent internal standard responses.
Issue 2: "Crosstalk" or Analyte Signal Detected in the Internal Standard Channel
Question: I am detecting a signal at the mass transition for this compound in my blank samples (without IS) and my analyte standards. What is causing this?
Answer: This phenomenon, often called "crosstalk," occurs when the signal from the unlabeled analyte contributes to the signal being measured for the deuterated internal standard.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Natural Isotope Contribution | All organic molecules have a natural abundance of isotopes (e.g., ¹³C). The M+3 peak of unlabeled acetamide can contribute to the mass of this compound. This is usually a minor contribution but can be significant at very high analyte concentrations. |
| In-Source Fragmentation/Exchange | Hydrogen/deuterium (H/D) exchange can sometimes occur in the mass spectrometer's ion source, especially with certain ionization techniques or high source temperatures.[4] This can cause the analyte to gain deuterium or the IS to lose it. |
| Isotopic Impurity of Analyte | The unlabeled acetamide standard may contain trace amounts of d1, d2, or d3-labeled acetamide as an impurity from its synthesis. |
Mitigation Strategy: The best practice is to evaluate the contribution of the analyte to the IS channel. Analyze a sample containing only the unlabeled analyte at the ULOQ concentration and measure the response in the IS channel. The response should be acceptably low, typically less than 5% of the IS response in a blank sample spiked with the working IS concentration. If the contribution is higher, a different, more heavily labeled internal standard (e.g., with ¹³C or ¹⁵N) may be required.[4]
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound
This protocol outlines the steps to select and verify the optimal working concentration for your internal standard.
Objective: To find a concentration of this compound that provides a consistent and precise response ratio (Analyte Area / IS Area) across the entire calibration range.
Methodology:
-
Prepare Analyte Solutions: Prepare three sets of samples in the relevant biological matrix. Each set should be prepared in triplicate (n=3).
-
Set 1: Analyte at LLOQ concentration.
-
Set 2: Analyte at mid-range concentration (e.g., Mid QC).
-
Set 3: Analyte at ULOQ concentration.
-
-
Prepare IS Spiking Solutions: Prepare a series of at least three different concentrations of this compound. The concentrations should bracket the expected mid-point of the analyte's calibration curve. For example:
-
IS Conc. A: 10 ng/mL
-
IS Conc. B: 50 ng/mL
-
IS Conc. C: 250 ng/mL
-
-
Spike and Process Samples: Spike each analyte set with each of the IS concentrations. Process the samples using your established extraction procedure.
-
LC-MS/MS Analysis: Analyze the processed samples.
-
Data Evaluation: For each IS concentration tested, calculate the mean peak area, standard deviation (SD), and percent coefficient of variation (%CV) for both the analyte and the IS at the LLOQ, Mid, and ULOQ levels. Also, calculate the %CV of the peak area ratios.
Acceptance Criteria: The optimal IS concentration is the one that results in the lowest %CV for the peak area ratio across all concentration levels, particularly at the LLOQ. A common acceptance limit for precision is ≤15% CV (≤20% at the LLOQ).
Hypothetical Data Evaluation:
| IS Concentration | Analyte Level | Analyte Area (%CV) | IS Area (%CV) | Area Ratio (%CV) | Assessment |
| 10 ng/mL | LLOQ | 18.5% | 21.2% | 25.1% | Poor Precision : IS signal too low at LLOQ. |
| Mid QC | 8.2% | 12.5% | 9.8% | Acceptable. | |
| ULOQ | 5.1% | 11.9% | 7.5% | Acceptable. | |
| 50 ng/mL | LLOQ | 12.1% | 6.8% | 8.9% | Good Precision : Meets acceptance criteria. |
| Mid QC | 6.5% | 5.5% | 4.3% | Excellent Precision. | |
| ULOQ | 4.8% | 5.9% | 4.1% | Excellent Precision. | |
| 250 ng/mL | LLOQ | 11.5% | 3.1% | 9.5% | Good Precision. |
| Mid QC | 6.1% | 2.8% | 4.5% | Excellent Precision. | |
| ULOQ | 5.5% | 2.5% | 4.2% | Excellent Precision. No evidence of suppression. |
The logic for this optimization process is visualized below.
References
Technical Support Center: Acetamide-2,2,2-d3 Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic peak shape issues with Acetamide-2,2,2-d3.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic issue observed with deuterated compounds like this compound?
A1: A common phenomenon is the "chromatographic deuterium effect" (CDE), where the deuterated compound may have a slightly different retention time than its non-deuterated counterpart.[1][2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[1][2] This can be a critical consideration when using this compound as an internal standard, as incomplete co-elution with the analyte can affect quantification accuracy, especially in the presence of matrix effects.[3][4]
Q2: Can the choice of chromatographic column affect the analysis of this compound?
A2: Yes, the column chemistry can influence the chromatographic behavior of deuterated compounds. For instance, pentafluorophenyl (PFP) columns have been shown to reduce the chromatographic deuterium effect.[1] For general analysis of acetamide, a reverse-phase C18 column is often used.[5][6] The choice of a highly deactivated, end-capped column can also help minimize peak tailing by reducing interactions with residual silanol groups.[7]
Q3: Are there specific sample preparation techniques recommended for this compound?
A3: While there are no unique protocols exclusively for this compound, standard sample preparation techniques for small polar molecules are applicable. A patent for the quantitation of acetamide suggests dissolving the sample in a diluent containing Acetamide-d3.[8] For trace analysis in complex matrices like water or food, derivatization with reagents such as 9-xanthydrol followed by GC-MS analysis has been successfully employed.[9][10][11] One study using d3-acetamide as a surrogate analyte with this derivatization method found no significant isotope effects on the analytical response.[10][12]
Q4: Can the mobile phase composition impact the peak shape of this compound?
A4: Absolutely. For HPLC analysis of acetamide, a mobile phase consisting of acetonitrile and water with an acid additive like formic or phosphoric acid is common.[5] The pH of the mobile phase is a critical parameter that can affect the peak shape of polar compounds. Operating at a pH that is not close to the analyte's pKa can help prevent peak splitting and tailing. The use of buffers can also stabilize the pH and improve peak symmetry.[7]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common peak shape problems you might encounter during the chromatographic analysis of this compound.
Peak Tailing
Peak tailing is characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.
Potential Causes and Solutions
| Cause | Solution |
| Secondary Interactions with Silanols | Use a highly deactivated, end-capped column. Operate the mobile phase at a lower pH (e.g., < 3) to suppress the ionization of silanol groups. |
| Mobile Phase pH Issues | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Use an appropriate buffer to maintain a stable pH. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all connections are secure. |
Peak Fronting
Peak fronting is characterized by an asymmetric peak with a leading edge that is broader than the trailing edge.
Potential Causes and Solutions
| Cause | Solution |
| Sample Overload | Decrease the amount of sample injected by reducing the injection volume or diluting the sample. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase. |
| Column Collapse or Void | This is a less common issue but can be identified by a sudden and significant deterioration in peak shape for all analytes. Replace the column if a void is suspected. |
Peak Splitting
Peak splitting is observed when a single peak appears as two or more closely eluting peaks.
Potential Causes and Solutions
| Cause | Solution |
| Sample Solvent Incompatibility | Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase. |
| Co-elution with an Interferent | Modify the mobile phase composition or gradient to improve resolution. Consider a different column chemistry. |
| Blocked Column Frit or Column Void | Backflush the column. If the problem persists, replace the column frit or the entire column.[13] |
| Mobile Phase pH near Analyte pKa | Adjust the mobile phase pH to be significantly different from the pKa of this compound. |
Experimental Protocols
General HPLC Method for Acetamide Analysis
This protocol is a starting point and may require optimization for your specific application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B and gradually increase to elute the analyte. A typical gradient might be 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 210 nm or Mass Spectrometry.
Sample Preparation for Aqueous Samples (GC-MS)
This protocol is based on a derivatization method for trace analysis.
-
To 1 mL of the aqueous sample, add a known amount of deuterated acrylamide as an internal standard.
-
Add 10.0 mM 9-xanthydrol and adjust the pH with 0.5 M HCl.
-
Allow the reaction to proceed for 20 minutes at room temperature.[9]
-
Extract the derivative with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute in a suitable solvent for GC-MS analysis.
Visualizations
Caption: A troubleshooting workflow for common chromatographic peak shape issues.
Caption: The chromatographic deuterium effect leading to potential separation of an analyte and its deuterated internal standard.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 9. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Retention time shifts of Acetamide-2,2,2-d3 versus unlabeled acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the analysis of Acetamide and its deuterated analog, Acetamide-2,2,2-d3. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected retention time shift between this compound and unlabeled acetamide?
A1: In chromatographic separations, a retention time shift between an isotopically labeled compound and its unlabeled counterpart is a known phenomenon referred to as the chromatographic isotope effect. Typically, deuterated compounds such as this compound elute slightly earlier than their corresponding non-deuterated analogs.[1] This is often attributed to the C-D bond being slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the stationary phase. However, the magnitude of this shift is generally small and can be influenced by the chromatographic conditions. In some cases, particularly with derivatization techniques, the isotope effect on retention time may be negligible.[2][3]
Q2: Why does my this compound internal standard elute at a different time than the native acetamide?
A2: The elution of this compound at a different retention time than unlabeled acetamide is due to the deuterium isotope effect. The substitution of hydrogen with deuterium can alter the physicochemical properties of the molecule in subtle ways, affecting its interaction with the stationary phase of the chromatography column.[1] While this shift is usually small, it can be more pronounced in gas chromatography (GC) compared to liquid chromatography (LC). The specific chromatographic method, including the column type, mobile phase, and temperature, will ultimately determine the extent of the retention time difference.
Q3: Can the retention time shift between labeled and unlabeled acetamide affect my quantitative results?
A3: Yes, a significant retention time shift can potentially impact the accuracy of quantitative analyses, especially if the peaks are not completely resolved or if the integration parameters are not set correctly. If the labeled internal standard and the analyte do not co-elute closely, they may experience different matrix effects during ionization in mass spectrometry, which can lead to inaccuracies in quantification. It is crucial to develop and validate your analytical method to account for any potential separation between the two compounds.
Troubleshooting Guides
Issue: Inconsistent Retention Times for Acetamide and this compound
Possible Causes and Solutions:
-
System Leaks: Check the entire flow path for any leaks, from the solvent reservoirs to the detector. Even a small leak can cause fluctuations in flow rate and lead to retention time variability.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run. Inaccurate composition or pH can significantly affect retention times. Always use a reliable protocol for mobile phase preparation.
-
Column Temperature: Fluctuations in column temperature can cause retention time shifts. Use a column oven to maintain a stable temperature throughout the analysis.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times, especially at the beginning of a sequence.
-
Sample Matrix Effects: The sample matrix can influence retention times. Prepare your calibration standards in a matrix that closely matches your samples to minimize these effects.
Issue: Significant Peak Tailing or Broadening for Acetamide
Possible Causes and Solutions:
-
Column Contamination: Acetamide is a small, polar molecule that can be prone to strong interactions with active sites on the column, leading to peak tailing. Use a column with low silanol activity or consider derivatization to improve peak shape.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of acetamide and its interaction with the stationary phase. Experiment with different pH values to optimize peak shape.
-
Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or sample concentration.
-
Dead Volume: Excessive dead volume in the system can cause peak broadening. Check all connections and tubing to ensure they are properly fitted.
Quantitative Data
The following table summarizes the expected retention time behavior of this compound relative to unlabeled acetamide based on general chromatographic principles and available data.
| Analyte | Expected Retention Time Shift Relative to Unlabeled Acetamide | Chromatographic Method | Reference |
| This compound | Generally elutes slightly earlier | GC-MS, LC-MS | [1] |
| Xanthyl-d3-acetamide | No significant isotope effect observed | Derivatization GC-MS | [2][3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Acetamide using Xanthydrol Derivatization
This protocol is based on a method for the determination of acetamide in various matrices and is designed to minimize artifactual formation of acetamide from N-acetylated compounds.[2]
1. Sample Preparation:
- Extract acetamide from the sample matrix using an appropriate solvent.
- Remove fats and proteins by differential solubility.
- Spike the sample with a known concentration of this compound as a surrogate standard.
2. Derivatization:
- Adjust the sample extract to acidic conditions.
- Add a solution of 9-xanthydrol.
- React at a mild temperature to form xanthyl-acetamide and xanthyl-d3-acetamide.
3. GC-MS Analysis:
- GC Column: Use a suitable capillary column, such as a 5% phenyl-methylpolysiloxane phase.
- Injection: Use a splitless injection at a temperature that avoids thermal degradation of the derivatized products.
- Oven Program: Start at a low initial temperature (e.g., 50°C), hold for 1 minute, then ramp up to a final temperature (e.g., 250°C) at a rate of 15°C/min.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
- Mass Spectrometer: Operate in electron ionization (EI) mode.
- Detection: Use Selected Ion Monitoring (SIM) of the molecular ions for xanthyl-acetamide and xanthyl-d3-acetamide.
Visualizations
Caption: Experimental workflow for the analysis of acetamide using derivatization and GC-MS.
Caption: Principle of retention time shift due to the deuterium isotope effect.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ion Suppression Effects on Acetamide-2,2,2-d3 in Electrospray Ionization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression effects on Acetamide-2,2,2-d3 in electrospray ionization (ESI) mass spectrometry. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3] Since this compound is often used as an internal standard in bioanalytical methods, understanding and mitigating ion suppression is crucial for reliable and reproducible results.
Q2: What are the common causes of ion suppression for a polar compound like this compound?
A2: Ion suppression for polar compounds like this compound in biological matrices is often caused by:
-
High concentrations of salts and endogenous matrix components: Biological samples such as plasma, urine, and tissue extracts contain numerous endogenous components like salts, phospholipids, and proteins that can interfere with the ionization process.[4][5]
-
Competition for ionization: Co-eluting compounds with higher proton affinity or surface activity can compete with this compound for charge in the ESI droplet, leading to its reduced ionization.[4]
-
Changes in droplet physical properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase ions.[3]
-
Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and certain ion-pairing agents can cause significant ion suppression.[4]
Q3: How can I determine if my this compound signal is being suppressed?
A3: Two primary experimental approaches can be used to assess ion suppression:
-
Post-Column Infusion (Qualitative Assessment): This method helps identify the regions in the chromatogram where ion suppression occurs. A solution of this compound is continuously infused into the mobile phase after the analytical column. A blank matrix sample is then injected. A dip in the constant baseline signal of this compound indicates the retention times at which matrix components are eluting and causing suppression.[1][6]
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of ion suppression. The response of this compound is compared in two samples: a neat solution (in a pure solvent) and a post-extraction spiked blank matrix sample. The matrix effect is calculated as the ratio of the peak area in the matrix sample to the peak area in the neat solution. A ratio of less than 1 indicates ion suppression.
Q4: Can the use of a deuterated internal standard like this compound completely compensate for ion suppression?
A4: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for compensating for matrix effects, they may not always provide complete correction.[7][8] Ideally, the analyte and the SIL-IS co-elute and experience the same degree of ion suppression, maintaining a constant analyte-to-internal standard peak area ratio.[8][9] However, chromatographic shifts between the analyte and the deuterated standard (isotopic effect) can lead to them experiencing different matrix environments and thus different degrees of ion suppression.[9] It is crucial to validate the effectiveness of the internal standard in compensating for matrix effects for each specific assay.[10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting ion suppression issues related to this compound.
dot
Caption: Troubleshooting workflow for ion suppression.
Quantitative Data Summary
The following tables summarize typical ion suppression effects observed for small polar deuterated internal standards in common biological matrices. While specific data for this compound is limited in publicly available literature, the data for compounds with similar physicochemical properties provides a useful reference. The Matrix Effect (ME) is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) * 100%. An ME < 100% indicates ion suppression.
Table 1: Ion Suppression of Deuterated Steroids in Human Plasma
| Compound | Matrix Effect (ME) Range (%) | Predominant Effect |
| E3-d3 | 73.8 - 111.7 | Suppression/Enhancement |
| Preg-13C2-d2 | 76.5 - 110.6 | Suppression/Enhancement |
Data adapted from a study on endogenous steroids and hormonal contraceptives in human plasma. The variability highlights that even with deuterated standards, both suppression and enhancement can occur depending on the specific analyte and matrix lot.
Table 2: General Ion Suppression Ranges in Different Biological Matrices
| Biological Matrix | Typical Ion Suppression Range (%) | Common Interfering Substances |
| Human Plasma | 1 - >90 | Phospholipids, salts, proteins |
| Urine | 10 - 80 | Urea, salts, organic acids |
| Saliva | 5 - 50 | Mucins, salts |
| Tissue Homogenates | 20 - >90 | Lipids, proteins, salts |
This table provides a general overview of expected ion suppression ranges. The actual suppression for this compound will depend on the specific sample preparation and chromatographic conditions.
Experimental Protocols
Protocol 1: Qualitative Assessment of Ion Suppression using Post-Column Infusion
Objective: To identify chromatographic regions where co-eluting matrix components cause ion suppression of this compound.
Materials:
-
LC-MS/MS system with an ESI source
-
Syringe pump
-
Tee-piece connector
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (e.g., protein-precipitated human plasma)
-
Mobile phase
Workflow Diagram:
dot
Caption: Experimental setup for post-column infusion.
Procedure:
-
System Setup:
-
Equilibrate the LC-MS/MS system with the analytical mobile phase.
-
Set up the syringe pump to deliver the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the outlet of the analytical column and the outlet of the syringe pump to the tee-piece.
-
Connect the outlet of the tee-piece to the ESI source of the mass spectrometer.
-
-
Data Acquisition:
-
Start the syringe pump to infuse the this compound solution.
-
Monitor the signal of this compound in the mass spectrometer. A stable baseline should be observed.
-
Inject the blank matrix extract onto the LC column.
-
Acquire data for the entire chromatographic run time.
-
-
Data Analysis:
-
Examine the chromatogram of the infused this compound.
-
Regions where the baseline signal drops indicate ion suppression.
-
Regions where the baseline signal increases indicate ion enhancement.
-
Protocol 2: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the percentage of ion suppression or enhancement for this compound in a specific matrix.
Materials:
-
LC-MS/MS system with an ESI source
-
Processed blank matrix samples (e.g., 6 different lots)
-
Neat solution of this compound in reconstitution solvent
-
Stock solution of this compound
Workflow Diagram:
dot
Caption: Workflow for quantitative matrix effect assessment.
Procedure:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at a concentration representative of the intended study samples.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix using the established sample preparation method (e.g., protein precipitation, LLE, or SPE). After the final extraction step and just before analysis, spike the extracted matrix with the same amount of this compound as in Set A.
-
-
LC-MS/MS Analysis:
-
Analyze multiple replicates of the samples from Set A and Set B using the developed LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the average peak area for this compound from the replicates of Set A (Peak AreaNeat) and for each lot in Set B (Peak AreaMatrix).
-
Calculate the Matrix Effect (ME) for each matrix lot using the following formula: ME (%) = (Peak Area_Matrix / Peak Area_Neat) * 100%
-
Calculate the coefficient of variation (%CV) of the matrix effect across the different lots to assess the variability of the ion suppression. A %CV of <15% is generally considered acceptable.
-
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. texilajournal.com [texilajournal.com]
- 9. waters.com [waters.com]
- 10. myadlm.org [myadlm.org]
Minimizing back-exchange of deuterium in Acetamide-2,2,2-d3
Welcome to the technical support center for Acetamide-2,2,2-d3. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the back-exchange of deuterium during their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Understanding Deuterium Back-Exchange
Deuterium back-exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, typically from a protic solvent. In the case of this compound, the deuterium atoms are located on the carbon alpha to the carbonyl group. This position is susceptible to exchange under certain conditions due to the acidity of the C-H (or C-D) bond, which is enhanced by the adjacent electron-withdrawing carbonyl group.
The exchange mechanism can be catalyzed by both acids and bases through the formation of an enol or enolate intermediate, respectively. The presence of protic solvents (e.g., water, methanol) provides a source of protons that can replace the deuterium atoms.
Diagram of the Base-Catalyzed Back-Exchange Mechanism:
Caption: Base-catalyzed back-exchange of deuterium in this compound proceeds via an enolate intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the rate of deuterium back-exchange for this compound?
A1: The primary factors are:
-
pH: Both acidic and basic conditions can catalyze the back-exchange. The rate is generally lowest in the neutral to slightly acidic pH range.
-
Temperature: Higher temperatures increase the rate of the exchange reaction.
-
Solvent: Protic solvents (containing O-H or N-H bonds), such as water and methanol, are sources of protons and will facilitate back-exchange. Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) are preferred.
-
Exposure Time: The longer the compound is in contact with a protic solvent, the greater the extent of back-exchange will be.
Q2: I am using this compound as an internal standard for LC-MS analysis. What mobile phase composition is recommended to minimize back-exchange?
A2: For LC-MS analysis, it is recommended to:
-
Use a mobile phase with a high percentage of aprotic organic solvent (e.g., acetonitrile).
-
If an aqueous component is necessary, use D₂O instead of H₂O.
-
If using H₂O is unavoidable, keep the run time as short as possible and the temperature low.
-
Acidify the mobile phase with a deuterated acid (e.g., formic acid-d) to a pH of around 2.5-3, as this has been shown to minimize the exchange rate for amide protons in proteins, a principle that is generally applicable.
Q3: How stable is this compound in common NMR solvents?
A3:
-
Aprotic Deuterated Solvents (e.g., DMSO-d₆, CDCl₃, Acetonitrile-d₃): this compound is generally stable in these solvents as they lack exchangeable protons. However, these solvents can absorb moisture from the atmosphere. It is crucial to use dry solvents and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of water, which can lead to back-exchange over time.
-
Protic Deuterated Solvents (e.g., D₂O, Methanol-d₄): In these solvents, there is a risk of back-exchange, especially if the pH is not controlled. If you must use a protic solvent, ensure it is of high isotopic purity and consider buffering it to a slightly acidic pD.
Q4: Can I heat my sample of this compound to dissolve it?
A4: Heating a solution of this compound, especially in the presence of any protic solvent (including residual water in aprotic solvents), will accelerate the rate of back-exchange. It is advisable to find a suitable solvent in which the compound is soluble at room temperature. If heating is absolutely necessary, it should be done for the shortest possible time and at the lowest possible temperature.
Troubleshooting Guides
Issue 1: Loss of Deuterium Signal in NMR Spectrum
Symptom: You observe a decrease in the intensity of the signal corresponding to the CD₃ group and/or the appearance of a CHD₂ or CH₂D signal in the ¹H NMR spectrum over time.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contaminated NMR Solvent | The deuterated solvent may contain residual water (H₂O). Use a fresh, sealed ampule of high-purity deuterated solvent. For sensitive experiments, consider using a solvent that has been dried over molecular sieves. |
| Atmospheric Moisture | The sample and solvent can absorb moisture from the air during sample preparation. Prepare your NMR sample in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon). |
| Acidic or Basic Impurities | The NMR tube or the sample itself may contain acidic or basic residues that catalyze the back-exchange. Ensure your NMR tubes are thoroughly cleaned and dried. If the sample contains acidic or basic components, consider purification before analysis. |
Issue 2: Inaccurate Quantification in Mass Spectrometry
Symptom: When using this compound as an internal standard, you observe poor linearity, accuracy, or precision in your calibration curve. The mass spectrum shows ions corresponding to partially or fully protonated acetamide (m/z shifted by -1, -2, or -3).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Back-Exchange During Sample Preparation | The sample is exposed to protic solvents for an extended period before analysis. Minimize the time the sample is in a protic solvent. If possible, perform extraction and dilution steps with aprotic solvents. If aqueous solutions are required, keep them cold (0-4 °C) and work quickly. |
| Back-Exchange in the LC System | The mobile phase contains a high percentage of a protic solvent (H₂O or methanol). Optimize your LC method to use a higher ratio of aprotic solvent (e.g., acetonitrile). Reduce the analysis time. Maintain the column and solvent at a low temperature. |
| In-source Exchange | Back-exchange can sometimes occur in the electrospray ionization (ESI) source of the mass spectrometer due to residual water vapor. Ensure the ion source is clean and dry. Optimize source parameters such as gas flow and temperature to minimize the residence time of ions in regions where exchange can occur. |
Experimental Protocols & Data
Protocol: Minimizing Back-Exchange During Sample Preparation for LC-MS
This protocol provides a general workflow for preparing samples containing this compound for LC-MS analysis to minimize deuterium back-exchange.
Caption: Recommended workflow to minimize back-exchange during sample preparation for LC-MS analysis.
Table: Relative Stability of this compound in Various Solvents
| Solvent | Solvent Type | Relative Stability of Deuterium Label | Recommendations |
| Acetonitrile | Aprotic | High | Recommended for extractions, dilutions, and as an LC mobile phase component. Use anhydrous grade. |
| DMSO | Aprotic | High | Suitable for long-term storage of solutions. Use anhydrous grade and store under inert gas. |
| Chloroform | Aprotic | High | Good for extractions. Ensure it is free from acidic impurities. |
| Water (H₂O) | Protic | Low | Avoid if possible. If use is necessary, keep the temperature low (0-4 °C), the pH slightly acidic (2.5-4), and the exposure time minimal. |
| Methanol | Protic | Low | Similar to water, its use should be minimized. |
| Deuterium Oxide (D₂O) | Protic (Deuterated) | Moderate to High | A better alternative to H₂O. The rate of exchange will depend on the isotopic purity of the D₂O and the pD of the solution. |
Disclaimer: The information provided in this technical support center is intended as a general guide. Experimental conditions should be optimized for each specific application.
Impact of pH on the stability of Acetamide-2,2,2-d3 in solution
Technical Support Center: Stability of Acetamide-2,2,2-d3
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols regarding the impact of pH on the stability of this compound in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis. Like its non-deuterated counterpart, this reaction is catalyzed by both acid and base.[1][2]
-
Acid-Catalyzed Hydrolysis: Occurs at low pH, where the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.
-
Base-Catalyzed (Alkaline) Hydrolysis: Occurs at high pH, involving the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3]
Q2: How does pH quantitatively affect the rate of this compound hydrolysis?
A2: The rate of amide hydrolysis is highly pH-dependent. The stability of this compound is greatest at or near neutral pH (approximately pH 7). The rate of degradation increases significantly in both strongly acidic (pH < 4) and strongly alkaline (pH > 9) conditions. This relationship is often visualized as a "V-shaped" or "U-shaped" pH-rate profile, where the logarithm of the observed rate constant is plotted against pH.[4]
Q3: What are the expected degradation products of this compound at different pH values?
A3: The degradation products depend on the pH of the solution:
-
Under acidic conditions, hydrolysis yields acetic acid-d3 (CD₃COOH) and ammonium ions (NH₄⁺).[1]
-
Under alkaline conditions, hydrolysis produces the deuterated acetate ion (CD₃COO⁻) and ammonia (NH₃).[1][3]
Q4: My this compound solution is degrading faster than expected in a buffered solution. What are the common causes?
A4: Unexpectedly high degradation rates can stem from several factors:
-
Incorrect pH: Verify the pH of your solution. Small deviations, especially at the extremes of the pH scale, can cause large changes in the hydrolysis rate.
-
Buffer Catalysis: Certain buffer components can act as catalysts. For example, buffers containing carboxylate or phosphate species can sometimes participate in general acid-base catalysis, accelerating hydrolysis.
-
Temperature: Amide hydrolysis is temperature-dependent. Ensure your experiments are conducted at a consistent and controlled temperature. Higher temperatures will accelerate degradation.
-
Contaminants: The presence of metal ions or microbial contamination can potentially catalyze degradation.[4] Use high-purity water and reagents.
Q5: What buffer systems are recommended for preparing solutions of this compound for stability studies?
A5: To minimize the risk of buffer-specific catalysis, it is advisable to use buffers that are known to be relatively non-reactive.
-
Recommended: Phosphate or citrate buffers are commonly used.[5]
-
Use with Caution: Buffers containing primary or secondary amines should be used with caution as they could potentially react with the amide or its degradation products. It is good practice to test for buffer catalysis by performing the experiment at a constant pH using different buffer concentrations. If the rate constant changes with buffer concentration, buffer catalysis is occurring.
Q6: What is the effect of deuterium substitution on the stability of this compound compared to standard acetamide?
A6: The substitution of hydrogen with deuterium on the methyl group (a secondary kinetic isotope effect) is expected to have a minor impact on the rate of hydrolysis. While deuteration can sometimes slightly slow down reaction rates by strengthening the C-D bond compared to the C-H bond, the fundamental pH-dependent degradation profile will remain the same.[6] For most practical purposes in formulation and stability testing, the behavior can be considered analogous to that of unlabeled acetamide.
Quantitative Data Summary
The following table summarizes the relationship between pH, the dominant hydrolysis mechanism, the relative rate of degradation, and the resulting products for this compound.
| pH Range | Dominant Mechanism | Relative Degradation Rate | Primary Degradation Products |
| < 4 | Acid-Catalyzed Hydrolysis | High / Very High | Acetic Acid-d3 (CD₃COOH) + Ammonium (NH₄⁺) |
| 4 - 6 | Minimal Hydrolysis (Water-catalyzed) | Low | Acetic Acid-d3 (CD₃COOH) + Ammonia (NH₃) |
| 6 - 8 | Minimal Hydrolysis (Water-catalyzed) | Lowest (Most Stable) | Acetic Acid-d3 (CD₃COOH) + Ammonia (NH₃) |
| 8 - 10 | Base-Catalyzed Hydrolysis | Low / Moderate | Acetate-d3 (CD₃COO⁻) + Ammonia (NH₃) |
| > 10 | Base-Catalyzed Hydrolysis | High / Very High | Acetate-d3 (CD₃COO⁻) + Ammonia (NH₃) |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
This protocol outlines a method for determining the stability of this compound across a range of pH values.
1. Materials & Equipment:
-
This compound (≥99% isotopic purity)
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Buffer salts (e.g., citric acid, sodium phosphate monobasic/dibasic, sodium borate)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
HPLC or UPLC system with a UV or MS detector[7]
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Calibrated pH meter
-
Constant temperature incubator or water bath
-
Volumetric flasks, pipettes, and autosampler vials
2. Procedure:
-
Preparation of Stock Solution: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, 11). A typical buffer concentration is 50 mM.
-
Initiation of Stability Study:
-
For each pH point, transfer a known volume of the buffer into a flask.
-
Spike the buffer with a small volume of the this compound stock solution to achieve the target final concentration (e.g., 50 µg/mL). Ensure the organic solvent from the stock solution is minimal (<1% v/v).
-
Mix thoroughly and immediately withdraw the "time zero" (T=0) sample.
-
Place the flasks in a constant temperature incubator (e.g., 40 °C or 50 °C).
-
-
Sampling: Withdraw aliquots from each flask at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The sampling schedule should be adjusted based on the expected degradation rate at each pH.
-
Sample Analysis:
-
Analyze each sample immediately by a validated stability-indicating HPLC method. If immediate analysis is not possible, quench the degradation by freezing the sample at ≤ -20°C.
-
Example HPLC Conditions:
-
Mobile Phase: Isocratic or gradient elution with water and acetonitrile.
-
Column: C18
-
Flow Rate: 1.0 mL/min
-
Detection: UV at ~210 nm or MS/MS for higher specificity.[8]
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point relative to the T=0 sample.
-
For each pH, plot the natural logarithm of the remaining concentration (ln[A]) versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the observed rate constant (-k_obs).
-
Finally, plot log(k_obs) versus pH to generate the pH-rate profile.
-
Visualizations
Caption: Workflow for a pH-dependent stability study.
Caption: Simplified hydrolysis pathways of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic investigations of the hydrolysis of amides, oxoesters and thioesters via kinetic isotope effects and positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
Validation of an Analytical Method for Acetamide Quantification: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetamide-2,2,2-d3 and Propionamide as internal standards in the validation of an analytical method for the quantification of acetamide. The information herein is based on findings from a comprehensive study assessing acetamide levels in complex matrices. This guide is intended to assist researchers in selecting the appropriate internal standard and implementing a robust analytical method.
Introduction to Internal Standards in Analytical Chemistry
In quantitative analysis, particularly in chromatography coupled with mass spectrometry, internal standards are crucial for achieving accurate and precise results. They are compounds added in a constant amount to all samples, calibration standards, and quality controls. The internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte, as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process.
This guide focuses on the validation of a gas chromatography-mass spectrometry (GC/MS) method for acetamide, comparing the performance of a deuterated internal standard, this compound, with a structural analog, Propionamide.
Comparative Performance of Internal Standards
A study on the determination of acetamide in complex food matrices utilized both this compound (as a surrogate analyte) and Propionamide (as an internal standard) for method validation. The surrogate analyte approach with this compound was chosen due to the endogenous presence of acetamide in the tested samples, making it impossible to obtain a blank matrix.[1][2] This approach allows for the calculation of the native analyte concentration based on the recovery of the stable isotope-labeled standard.
The following table summarizes the validation data obtained for the GC/MS method for acetamide in milk and beef, providing a basis for comparing the utility of both internal standards.
| Validation Parameter | Matrix | This compound (Surrogate Analyte) | Propionamide (Internal Standard) | Reference |
| Linearity (Concentration Range) | Milk | 0.1 - 5.0 µg/mL | 0.5 µg/mL (Constant) | [1][2] |
| Linearity (Correlation Coefficient, r²) | Milk | Not explicitly stated, but linearity was established for the calibration curve. | Not applicable | [1][2] |
| Accuracy (Mean Recovery %) | Milk (spiked at 0.25 ppm) | Day 1: 98.4%, Day 2: 101.2%, Day 3: 99.5% | Not reported for accuracy assessment | [1] |
| Precision (Repeatability, RSD %) | Milk (spiked at 0.25 ppm) | Day 1: 5.2%, Day 2: 4.8%, Day 3: 6.1% | Not reported for precision assessment | [1] |
| Linearity (Concentration Range) | Beef | 0.1 - 5.0 ppm | 0.5 ppm (Constant) | [1][2] |
| Linearity (Correlation Coefficient, r²) | Beef | Not explicitly stated, but linearity was established for the calibration curve. | Not applicable | [1][2] |
| Accuracy (Mean Recovery %) | Beef (spiked at 0.25 ppm) | Day 1: 95.7%, Day 2: 98.2%, Day 3: 102.1% | Not reported for accuracy assessment | [1] |
| Precision (Repeatability, RSD %) | Beef (spiked at 0.25 ppm) | Day 1: 6.8%, Day 2: 7.2%, Day 3: 5.9% | Not reported for precision assessment | [1] |
Note: In this study, this compound was used to construct the calibration curve in the matrix, effectively acting as the calibrant to quantify the endogenous acetamide. Propionamide served as a traditional internal standard to monitor and correct for instrumental and procedural variability. The excellent recovery and precision data for this compound demonstrate its suitability for accurately quantifying acetamide in complex samples.
Experimental Protocols
The following is a detailed methodology for the quantification of acetamide using this compound as a surrogate analyte and Propionamide as an internal standard, based on the referenced study.[1][2]
Sample Preparation and Extraction
-
Spiking: For milk analysis, 9.0 mL of milk was spiked with varying concentrations of this compound (0.1 to 5.0 µg/mL) and a fixed concentration of Propionamide (0.5 µg/mL). For beef analysis, 5 g of raw beef was spiked with this compound (0.1 to 5.0 ppm) and Propionamide (0.5 ppm).
-
Protein Precipitation and Fat Removal: An appropriate volume of acetonitrile was added to the sample to precipitate proteins. The sample was then centrifuged, and the supernatant was collected. Fats were removed by a liquid-liquid extraction with hexane.
-
Solvent Exchange: The extract was concentrated and the solvent was exchanged to an aqueous solution suitable for derivatization.
Derivatization
-
Reagent: A solution of 9-xanthydrol was used as the derivatizing agent.
-
Reaction: The sample extract was mixed with the 9-xanthydrol solution under acidic conditions (pH < 2).
-
Incubation: The reaction mixture was incubated at 40°C for at least 1.5 hours to allow for the formation of xanthyl-acetamide.[1][2]
GC/MS Analysis
-
Gas Chromatograph: Agilent 6890N GC system (or equivalent).
-
Mass Spectrometer: Agilent 5975B MS (or equivalent).
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection: 1.0 µL in split mode (1:8) at an injector temperature of 240°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 300°C at 20°C/min.
-
Hold at 300°C for 15 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored:
-
Xanthyl-acetamide: m/z 239
-
Xanthyl-d3-acetamide: m/z 242
-
Xanthyl-propionamide: m/z 253[1]
-
-
Workflow and Process Diagrams
The following diagrams illustrate the key workflows in the analytical method validation process.
Caption: Experimental workflow for acetamide quantification.
Caption: Logical flow of analytical method validation.
References
A Head-to-Head Comparison: Acetamide-2,2,2-d3 vs. 13C-acetamide as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals relying on the precision of quantitative analysis, the choice of an appropriate internal standard (IS) is paramount. A well-chosen internal standard can significantly improve the accuracy and reproducibility of analytical methods, particularly in complex matrices. This guide provides an in-depth comparison of two commonly used stable isotope-labeled internal standards for acetamide: Acetamide-2,2,2-d3 and 13C-acetamide, supported by experimental principles and data.
Introduction to Internal Standards in Quantitative Analysis
In techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting variations that can occur during sample preparation and analysis.[1] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte, leading to similar behavior during extraction, chromatography, and ionization.[2] This co-elution and similar ionization response are key to compensating for matrix effects, which are a common source of error in bioanalysis.[3][4]
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of this compound and 13C-acetamide. While structurally very similar to the parent molecule, the substitution of isotopes leads to slight differences in molecular weight.
| Property | Acetamide (Analyte) | This compound (Deuterated IS) | 13C-acetamide (13C-labeled IS) |
| Molecular Formula | C2H5NO | C2D3H2NO | ¹³CCH5NO |
| Molecular Weight | 59.07 g/mol | 62.09 g/mol [5][6] | 60.08 g/mol |
| Mass Shift from Analyte | N/A | +3 Da | +1 Da |
| Isotopic Purity | N/A | Typically >98 atom % D | Typically >98 atom % ¹³C |
Performance Comparison: A Data-Driven Analysis
The performance of an internal standard is best evaluated by its behavior under typical experimental conditions. The key performance indicators are chromatographic co-elution, matrix effect compensation, and isotopic stability.
Chromatographic Behavior
The "isotope effect" is a critical consideration when using deuterated standards. The difference in bond energy between C-H and C-D bonds can lead to slight differences in chromatographic retention times.[7] This can be particularly problematic in high-resolution chromatography systems. In contrast, the substitution of 12C with 13C results in a negligible isotope effect, ensuring near-perfect co-elution with the analyte.[8]
| Performance Metric | This compound | 13C-acetamide | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift | Excellent co-elution | The deuterium isotope effect can alter the physicochemical properties enough to cause chromatographic separation from the analyte.[3][7][9][10] 13C-labeling does not significantly impact retention time.[8][10] |
| Matrix Effect Compensation | May be compromised | Superior | For optimal matrix effect compensation, the internal standard and analyte must co-elute perfectly.[3] Any separation can lead to differential ionization suppression or enhancement. |
| Isotopic Stability | Generally stable, but H/D exchange is possible | Highly stable | The C-D bond can be susceptible to exchange with protons from the solvent, especially under certain pH or temperature conditions.[9] The 13C isotope is chemically stable and does not exchange.[9][11] |
| MS/MS Fragmentation | May require different collision energy | Identical fragmentation pathway | The difference in bond strength for C-D bonds can sometimes lead to altered fragmentation patterns or require optimization of collision energies compared to the unlabeled analyte.[8] |
Studies have shown that the chromatographic resolution between an analyte and its deuterated internal standard can increase with the number of deuterium substitutes.[8] This separation can lead to the analyte and the internal standard experiencing different matrix environments as they elute, which undermines the primary purpose of the internal standard.[3]
Cost and Availability
Historically, deuterated internal standards have been more widely used due to their lower cost and greater commercial availability compared to their 13C-labeled counterparts.[7][11] However, as the demand for higher accuracy and reliability in quantitative assays grows, the availability of 13C-labeled standards is increasing.
Experimental Protocols
A generalized experimental protocol for the use of this compound or 13C-acetamide as an internal standard in a typical LC-MS/MS workflow for a biological matrix (e.g., plasma) is outlined below.
Sample Preparation
-
Thawing and Aliquoting: Thaw biological samples (e.g., plasma) on ice. Aliquot a specific volume (e.g., 100 µL) of each sample, calibration standard, and quality control sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution (either this compound or 13C-acetamide at a known concentration) to each tube. Vortex briefly to ensure thorough mixing. The IS should be added as early as possible in the workflow to account for variability in subsequent steps.[1]
-
Protein Precipitation: Add a protein precipitation solvent (e.g., 300 µL of acetonitrile) to each tube. Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable for a polar compound like acetamide.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Flow Rate: A typical analytical flow rate would be in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acetamide (Analyte): Precursor ion (Q1) m/z 60.1 → Product ion (Q3) m/z 44.1
-
This compound (IS): Precursor ion (Q1) m/z 63.1 → Product ion (Q3) m/z 46.1
-
13C-acetamide (IS): Precursor ion (Q1) m/z 61.1 → Product ion (Q3) m/z 45.1
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and quality controls.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. This compound (trideuteroacetamide) | Isotope-Labeled Compounds | 23724-60-9 | Invivochem [invivochem.com]
- 6. This compound | C2H5NO | CID 16217329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ukisotope.com [ukisotope.com]
- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 11. caymanchem.com [caymanchem.com]
A Comparative Guide to the Use of Acetamide-2,2,2-d3 as an Internal Standard in Analytical Assays
In the precise world of analytical chemistry, particularly within drug development and research, the reliability of quantitative data is paramount. The use of an internal standard (IS) is a critical practice to ensure accuracy and precision in chromatographic and mass spectrometric analyses.[1][2] An ideal internal standard co-elutes with the analyte of interest and experiences similar effects during sample preparation and analysis, thereby correcting for variations in extraction recovery, injection volume, and matrix effects.[1][3][4]
Stable isotope-labeled (SIL) internal standards are considered the gold standard in bioanalysis, especially for LC-MS methods.[1][3] Acetamide-2,2,2-d3 (CD3CONH2) is the deuterated form of acetamide and serves as an excellent SIL-IS for the quantification of acetamide.[5] Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization, which is crucial for compensating for matrix effects and improving assay robustness.[1][3] This guide provides an objective comparison of the expected performance of this compound against a common alternative, a structural analog, supported by established principles of analytical method validation.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standard
The following table summarizes the typical performance characteristics for an analytical method using a stable isotope-labeled internal standard like this compound compared to a structural analog. The values represent common acceptance criteria in regulated bioanalysis.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale & References |
| Linearity (R²) | ≥ 0.999 | ≥ 0.99 | A high correlation coefficient is essential for demonstrating a direct proportional relationship between concentration and response.[6][7] SIL standards often provide better linearity due to superior correction of variability. |
| Accuracy (% Recovery) | 95% - 105% (typically within ±15% of nominal value) | 85% - 115% (can show wider variability) | Accuracy reflects how close the measured value is to the true value. SIL standards mimic the analyte's behavior more closely, leading to higher accuracy.[6][7][8] |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 20% | Precision measures the closeness of repeated measurements. The ability of a SIL-IS to correct for random errors throughout the analytical process results in superior precision.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for validating an analytical method. Below are the standard protocols for assessing the linearity, accuracy, and precision of a quantitative assay utilizing an internal standard.
Linearity Assessment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a stock solution of the analyte (e.g., Acetamide) and the internal standard (this compound).
-
Create a series of at least five to six calibration standards by spiking a blank matrix with the analyte to cover the expected concentration range.[10]
-
Add a constant, known concentration of the internal standard (this compound) to each calibration standard and sample.[2][4]
-
Analyze the calibration standards using the intended analytical method (e.g., LC-MS/MS).
-
Plot the peak area ratio (Analyte Peak Area / IS Peak Area) against the corresponding analyte concentration.
-
Perform a linear regression analysis on the data.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[6] The calibration curve should be visually inspected for any non-linear trends.
Accuracy Assessment
Accuracy is determined by spike recovery experiments, measuring the amount of analyte recovered from a sample matrix.
-
Procedure:
-
Prepare Quality Control (QC) samples by spiking a blank matrix with the analyte at a minimum of three concentration levels: low, medium, and high (e.g., 80%, 100%, and 120% of the expected value).[6]
-
Prepare at least three to five replicates for each concentration level.[11]
-
Add the internal standard (this compound) to each QC sample.
-
Analyze the QC samples against a freshly prepared calibration curve.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) x 100%.
-
-
Acceptance Criteria: The mean recovery should typically be within 85% to 115% of the nominal value (and often within 80% to 120% at the Lower Limit of Quantification, LLOQ).
Precision Assessment
Precision is evaluated by analyzing replicate samples to determine the degree of scatter. It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[9]
-
Procedure:
-
Repeatability (Intra-assay): Analyze multiple replicates (e.g., n=6) of the low, medium, and high QC samples in a single analytical run.[8]
-
Intermediate Precision (Inter-assay): Repeat the analysis of the QC samples on different days, with different analysts, or on different instruments.
-
Calculate the mean, standard deviation, and the relative standard deviation (%RSD) for the measured concentrations at each level for both intra- and inter-assay assessments.
-
-
Acceptance Criteria: The %RSD should not exceed 15% for the QC samples and not more than 20% for the LLOQ.[8]
Visualized Workflow for Method Validation
The following diagram illustrates the logical workflow for conducting the linearity, accuracy, and precision experiments as part of an analytical method validation process.
Conclusion
The selection of an appropriate internal standard is a foundational element for developing robust and reliable quantitative analytical methods. This compound, as a stable isotope-labeled internal standard, represents the ideal choice for the quantification of acetamide. Its properties ensure that it closely tracks the analyte throughout the entire analytical process, effectively compensating for variations that a structural analog might not.[1][3] This leads to superior linearity, accuracy, and precision, which are critical for meeting the stringent requirements of regulatory bodies and ensuring the integrity of research and development data. Investing in a high-quality SIL-IS like this compound can significantly reduce method development time and prevent the costly consequences of unreliable data.[3]
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ikev.org [ikev.org]
- 9. metrology-journal.org [metrology-journal.org]
- 10. westgard.com [westgard.com]
- 11. ajrconline.org [ajrconline.org]
Determining the Limit of Detection for Acetamide with Acetamide-2,2,2-d3: A Comparative Guide
This guide provides a comprehensive comparison of analytical methods for determining the limit of detection (LOD) of acetamide, with a focus on the use of Acetamide-2,2,2-d3 as an internal standard. The information is intended for researchers, scientists, and drug development professionals who require sensitive and accurate quantification of this potential genotoxic impurity.
Comparison of Analytical Methods and their Limits of Detection
The choice of analytical methodology significantly impacts the sensitivity of acetamide detection. While various techniques are available, methods employing mass spectrometry coupled with a deuterated internal standard like this compound generally offer the highest sensitivity and specificity. Below is a comparison of different methods and their reported limits of detection.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-MS/MS | Acetamide-d3 | Active Pharmaceutical Ingredient (API) | Not explicitly stated, but method validated at 0.5 µg/g | Not explicitly stated, but method validated at 0.5 µg/g | [1] |
| GC-MS with Xanthydrol Derivatization | Not specified for LOD calculation | Surface and Drinking Water | 0.03 µg/L | Not Specified | [2] |
| GC-MS | External Standard | Pharmaceutical Drug Substance | 0.4 ppm | 1.3 ppm | [3][4] |
| HPLC-UV | None | Hydrogeothermal Waters | 2.5 µg/L | 7.7 µg/L | [5][6] |
| GC with Nitrogen-Phosphorous Detector | None | Air (sampled on silica gel) | 10 ng per sample (0.4 ppm for a 10-liter sample) | Not Specified | [7] |
Note: The use of an internal standard like Acetamide-d3 is crucial for compensating for variations in sample preparation and instrument response, leading to more accurate and precise quantification, especially at low concentrations.[8][9]
Experimental Protocol: LOD Determination of Acetamide by HPLC-MS/MS using Acetamide-d3
This protocol is based on the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the use of a stable isotope-labeled internal standard.
Materials and Reagents
-
Acetamide (analytical standard)
-
This compound (isotopic purity ≥ 99 atom % D)[1]
-
Methanol (HPLC or MS grade)
-
Water (HPLC or MS grade)
-
Formic acid (optional, for mobile phase modification)
-
Sample matrix (e.g., blank API, plasma, water)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column suitable for polar compounds (e.g., C18, HILIC)[1]
Standard Solution Preparation
-
Acetamide Stock Standard: Accurately weigh and dissolve approximately 50 mg of acetamide in 100.0 mL of methanol.[1]
-
Acetamide-d3 Stock Standard: Accurately weigh and dissolve approximately 50 mg of acetamide-d3 in 100.0 mL of methanol.[1]
-
Intermediate and Working Standards: Prepare a series of working standard solutions by serial dilution of the stock standards in methanol to create a calibration curve spanning the expected LOD. Each standard should contain a constant concentration of Acetamide-d3. For example, prepare standards at concentrations of 0.025, 0.050, 0.075, 1.0, and 5.0 µg/g, each containing 0.050 µg/mL of Acetamide-d3.[1]
Sample Preparation
-
Accurately weigh a known amount of the sample matrix (e.g., 50 mg of API).[1]
-
Add a fixed volume of the Acetamide-d3 internal standard solution.
-
Dissolve and dilute the sample with an appropriate solvent (e.g., methanol).
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.[1]
HPLC-MS/MS Analysis
-
HPLC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the appropriate precursor to product ion transitions for both acetamide and acetamide-d3.
-
LOD Determination
-
Analyze a series of low-concentration spiked samples (at least 7 replicates) near the expected LOD.
-
Calculate the standard deviation (SD) of the measured concentrations.
-
The LOD is typically calculated as 3.3 times the standard deviation of the response (or concentration) of the low-level spikes.[10]
-
The Limit of Quantification (LOQ) is often determined as 10 times the standard deviation.[10]
-
Alternatively, the LOD can be determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is commonly used.[11][12]
Visualizing the Workflow
To better understand the process of determining the limit of detection, the following diagram illustrates the key steps involved in the experimental workflow.
Caption: Experimental workflow for LOD determination.
References
- 1. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. osha.gov [osha.gov]
- 8. asdlib.org [asdlib.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. food.ec.europa.eu [food.ec.europa.eu]
Cross-Validation of Bioanalytical Methods: A Comparative Guide Featuring Acetamide-2,2,2-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and clinical research, the accuracy and reliability of bioanalytical methods are paramount. Cross-validation of these methods ensures consistency and comparability of data, particularly when analyses are conducted across different laboratories, employ different techniques, or undergo modifications. A critical component in achieving robust and reproducible results, especially in liquid chromatography-mass spectrometry (LC-MS) based assays, is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of the performance of a deuterated internal standard, exemplified by a derivative of Acetamide-2,2,2-d3, against established regulatory acceptance criteria, supported by experimental data.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely considered the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response effectively compensate for matrix effects and variations in sample processing, leading to higher accuracy and precision in analytical results.[1]
Performance Evaluation: Acetazolamide-d3 as a Case Study
To illustrate the performance of a deuterated internal standard containing a trideuteroacetamide moiety, we present validation data from a published LC-MS/MS method for the quantification of Acetazolamide in human plasma, which utilized Acetazolamide-d3 as the internal standard.[2] While not this compound itself, the principles and performance data are highly transferable. The following tables summarize the validation parameters and compare them against the stringent acceptance criteria set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Table 1: Linearity and Range
| Parameter | Experimental Result (Acetazolamide-d3 IS)[2] | FDA/EMA Acceptance Criteria |
| Calibration Curve Range | 50.3 – 12046 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9984 – 0.9992 |
The data demonstrates a strong linear relationship between concentration and response over a wide dynamic range, well within the regulatory requirements.
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Intra-day Precision (%CV)[2] | Inter-day Precision (%CV)[2] | Intra-day Accuracy (% Bias)[2] | Inter-day Accuracy (% Bias)[2] | FDA/EMA Acceptance Criteria |
| LLOQ | ≤ 5.0 | ≤ 5.0 | -5.0 to 5.0 | -5.0 to 5.0 | Precision: ≤ 20% (%CV), Accuracy: ±20% |
| Low QC | ≤ 4.5 | ≤ 4.5 | -4.0 to 4.0 | -4.0 to 4.0 | Precision: ≤ 15% (%CV), Accuracy: ±15% |
| Mid QC | ≤ 4.0 | ≤ 4.0 | -3.0 to 3.0 | -3.0 to 3.0 | Precision: ≤ 15% (%CV), Accuracy: ±15% |
| High QC | ≤ 3.5 | ≤ 3.5 | -2.5 to 2.5 | -2.5 to 2.5 | Precision: ≤ 15% (%CV), Accuracy: ±15% |
The precision and accuracy of the method using the deuterated internal standard are excellent, comfortably meeting the acceptance criteria for both intra-day and inter-day analyses.
Table 3: Recovery
| Analyte/Internal Standard | Mean Overall Recovery (%)[2] | Precision of Recovery (%CV)[2] | FDA/EMA Recommendation |
| Acetazolamide | 79.4 ± 3.04 | 1.29 – 6.69 | Recovery should be consistent, precise, and reproducible. |
| Acetazolamide-d3 (IS) | 77.1 | Not specified |
The recovery of the analyte and the deuterated internal standard are consistent, indicating that the internal standard effectively tracks the analyte throughout the sample preparation process.
Experimental Protocols
A detailed methodology is crucial for the replication and cross-validation of bioanalytical assays. The following is a summary of the experimental protocol used to generate the performance data for the Acetazolamide assay with its deuterated internal standard.[2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate the analyte and internal standard from the plasma matrix.
-
Procedure:
-
To 100 µL of human plasma, add the internal standard (Acetazolamide-d3).
-
Perform a solid-phase extraction procedure to remove interfering substances.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate, detect, and quantify the analyte and internal standard.
-
Chromatographic Conditions:
-
Column: C18 analytical column
-
Mobile Phase: Isocratic mixture of 0.1% formic acid buffer and acetonitrile (30:70, v/v)
-
Flow Rate: 0.80 mL/min
-
Run Time: 2.0 minutes
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer (API-4000)
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved in bioanalytical method validation, the following diagrams are provided.
Conclusion
The use of deuterated internal standards, such as derivatives of this compound, is a cornerstone of robust and reliable bioanalytical method validation. The experimental data presented for an analogous compound demonstrates that methods employing such internal standards can readily meet and exceed the stringent requirements set by regulatory agencies. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards in their LC-MS/MS workflows is a critical step towards ensuring the integrity and comparability of their bioanalytical data, ultimately contributing to the successful development of new therapeutics.
References
Inter-laboratory Comparison Guide: Quantitative Analysis of Acetamide Using Acetamide-2,2,2-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of acetamide, utilizing Acetamide-2,2,2-d3 as a stable isotope-labeled internal standard. The focus is on providing objective performance data and detailed experimental protocols to aid in method selection and implementation. Stable heavy isotopes are frequently incorporated into drug molecules as tracers for quantitation during drug development.[1] Deuteration, in particular, has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[1][2]
Introduction to this compound
This compound (Trideuterioacetamide) is the deuterated form of acetamide, with the three hydrogen atoms of the methyl group replaced by deuterium.[1] Its key properties are summarized in the table below.
| Property | Value |
| Linear Formula | CD3CONH2 |
| Molecular Weight | 62.09[1][2] |
| CAS Number | 23724-60-9 |
| Isotopic Purity | ≥98 atom % D |
Due to its chemical similarity to acetamide and its distinct mass, this compound is an ideal internal standard for quantitative analysis using mass spectrometry. It co-elutes with the analyte of interest and experiences similar ionization and fragmentation, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.
Comparison of Analytical Methods
A significant challenge in the analysis of acetamide in complex matrices like food or biological samples is the potential for artifactual formation of the analyte during analysis, particularly with heated gas chromatography (GC) injectors.[3] This section compares two primary approaches: direct injection GC/MS and GC/MS with a derivatization step, using this compound as a surrogate analyte for validation.
Method Performance Comparison
The following table summarizes the quantitative performance of a direct injection GC/MS method versus a method employing xanthydrol derivatization prior to GC/MS analysis for the determination of acetamide in various food matrices. The use of d3-acetamide as a surrogate analyte was crucial for validating the derivatization protocol.[3][4]
| Parameter | Direct Injection GC/MS | GC/MS with Xanthydrol Derivatization | Reference |
| Mean Acetamide in Milk (ppb) | ~3900 (Implied higher levels due to artifacts) | 390 ± 60 | [3][4] |
| Mean Acetamide in Beef (ppb) | Not specified, but prone to artifacts | 400 ± 80 | [3][4] |
| Mean Acetamide in Coffee (ppb) | Not specified, but prone to artifacts | 39,000 ± 9000 | [4] |
| Artifact Formation | High potential from thermal decomposition of N-acetylated compounds | Minimized, derivatization occurs at mild temperatures | [3] |
| Validation Approach | Not detailed | Surrogate analyte approach using d3-acetamide | [3][4] |
| Response Ratio (Xanthyl-acetamide / Xanthyl-d3-acetamide) | Not Applicable | 1.01 (p=0.81), indicating no significant isotope effect | [4] |
Visual Summary of Analytical Workflows
The following diagrams illustrate the general workflow for quantitative analysis using a stable isotope-labeled internal standard and the specific workflow for the validated GC/MS method with derivatization.
Caption: General workflow for quantitative mass spectrometry.
Caption: GC/MS analysis workflow with derivatization.
Experimental Protocols
The following are detailed methodologies for the quantification of acetamide using this compound.
GC/MS with Xanthydrol Derivatization
This method was validated for the analysis of acetamide in milk and beef and is designed to prevent artifactual formation of the analyte.[4]
a) Sample Preparation and Extraction:
-
For beef analysis, spike 5 g of raw beef with known concentrations of d3-acetamide (as a surrogate analyte) and propionamide (as an internal standard).[4] For milk analysis, use a corresponding volume.
-
Perform an extraction to remove fats and proteins through differential solubility.[4]
b) Derivatization:
-
The derivatization reaction between 9-xanthydrol and amides is conducted under acidic conditions and at mild temperatures in an aqueous solution.[4]
-
Key parameters affecting the reaction yield are temperature, reaction time, and the amount of 9-xanthydrol.[4]
c) GC/MS Analysis:
-
GC Column and Conditions: The specific column and temperature program should be optimized for the separation of the xanthyl-acetamide derivatives.
-
Injection: Use a splitless injection at 240 °C.[4]
-
Temperature Program: An example program is an initial column temperature of 50 °C held for 1 minute, then an increase to 250 °C at a rate of 15 °C/min, held for 2 minutes.[4]
-
Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV.[4]
-
Detection: Use Selected Ion Monitoring (SIM) of the molecular ions for acetamide (m/z 59) and d3-acetamide (m/z 62) if analyzing without derivatization, or the appropriate ions for the derivatized products.[4] A patent also describes monitoring fragment ions from the loss of ammonia from protonated molecular ions of unlabeled and d3-labeled acetamide in MRM mode.[5]
Direct Injection GC/MS (for comparison)
This method is simpler but, as noted, is prone to interference from the thermal degradation of other compounds in the sample matrix into acetamide.
a) Sample Preparation and Extraction:
-
Spike the sample with this compound as an internal standard.
-
Perform a simple extraction (e.g., protein precipitation followed by solvent extraction).
b) GC/MS Analysis:
-
Injection: A hot splitless injection is typically used.
-
GC and MS conditions: Similar to the derivatization method, but optimized for the underivatized, more volatile acetamide.
Signaling Pathways and Logical Relationships
The primary role of this compound in the context of these methods is not related to a biological signaling pathway but rather to the logical pathway of ensuring accurate quantification. The diagram below illustrates the principle of using a stable isotope-labeled internal standard to correct for variations in the analytical process.
Caption: Logical flow of isotope dilution analysis.
This guide demonstrates that while direct injection methods for acetamide analysis are simpler, they are susceptible to significant quantitative errors due to artifact formation. The use of a derivatization method, validated with this compound as a surrogate analyte, provides a more accurate and reliable approach for the quantification of acetamide in complex matrices. Researchers should carefully consider the nature of their samples and the potential for analytical artifacts when selecting a method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (trideuteroacetamide) | Isotope-Labeled Compounds | 23724-60-9 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
The Strategic Selection of Acetamide-2,2,2-d3 as an Internal Standard for Accurate Quantification
In the landscape of analytical chemistry, particularly within drug development and safety assessment, the precise quantification of analytes is paramount. The choice of an appropriate internal standard is a critical determinant of a bioanalytical method's accuracy and robustness, especially when employing techniques like gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive justification for the selection of Acetamide-2,2,2-d3 over other potential internal standards for the quantification of acetamide, a compound classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).[1][2]
The Imperative for an Ideal Internal Standard
An internal standard is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to samples, calibrators, and quality controls. Its primary role is to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response.[3] For an internal standard to be effective, it should co-elute with the analyte or have a similar retention time, exhibit similar ionization efficiency, and not be naturally present in the sample matrix.[3]
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[3][4] The near-identical chemical and physical properties to the native analyte ensure that they behave similarly during extraction, derivatization, and chromatographic separation, thus providing the most accurate correction for matrix effects and procedural losses.
Comparative Analysis: this compound vs. Alternative Internal Standards
The selection of this compound is underpinned by its superior performance characteristics when compared to structural analogs like propionamide or formamide. The following table summarizes the key physicochemical properties of these compounds.
| Property | Acetamide | This compound | Propionamide | Formamide |
| Molecular Formula | C₂H₅NO | C₂D₃H₂NO | C₃H₇NO | CH₃NO |
| Molecular Weight ( g/mol ) | 59.07 | 62.09 | 73.09 | 45.04 |
| Boiling Point (°C) | 221.2 | ~221 | 213 | 210 |
| Melting Point (°C) | 81 | ~81 | 79-82 | 2.5 |
| Solubility in Water | Highly soluble | Highly soluble | Soluble | Miscible |
| Structural Similarity to Acetamide | - | Identical | High | Moderate |
| Co-elution with Acetamide | - | Nearly identical | Close | Different |
| Mass Difference (amu) | - | +3 | +14 | -14 |
Justification for Selecting this compound:
-
Near-Identical Physicochemical Properties: As a deuterated analog, this compound shares nearly identical boiling point, melting point, and solubility with native acetamide. This ensures it behaves almost identically during sample preparation and chromatographic analysis, providing superior correction for any losses or variations.
-
Co-elution and Mitigation of Matrix Effects: Due to its structural identity, this compound co-elutes very closely with acetamide. This is crucial in complex matrices where co-eluting endogenous components can cause ion suppression or enhancement. By experiencing the same matrix effects as the analyte, the deuterated standard provides the most accurate normalization of the signal.[4]
-
Distinct Mass-to-Charge Ratio (m/z): The +3 mass unit difference allows for clear differentiation from the native acetamide in the mass spectrometer, preventing signal overlap while ensuring similar ionization behavior.
-
Avoidance of Cross-Contribution: The use of a stable isotope-labeled standard minimizes the risk of "cross-contribution," where the analyte and internal standard contribute to each other's designated mass signals, a potential issue with non-isotopic analogs.
While structural analogs like propionamide are sometimes used, they are less ideal. Propionamide has a different boiling point and may exhibit slightly different chromatographic behavior and ionization efficiency compared to acetamide. Formamide, being even more structurally different, would be a poorer choice.
Logical Framework for Internal Standard Selection
The decision-making process for selecting an optimal internal standard for acetamide quantification by GC-MS follows a logical progression that prioritizes analytical accuracy and reliability.
Caption: Decision pathway for selecting this compound.
Experimental Protocol: Quantification of Acetamide in Complex Matrices
The following protocol is based on a validated method for the determination of acetamide in challenging matrices such as milk and beef, which are known to contain interfering N-acetylated compounds that can artificially generate acetamide during conventional GC-MS analysis.[1][2] This method utilizes a derivatization step to enhance specificity and accuracy, with this compound used as a surrogate analyte to construct the calibration curve.
1. Materials and Reagents:
-
Acetamide (analytical standard)
-
This compound (internal standard)
-
Propionamide (internal standard for derivatized product)
-
9-Xanthydrol (derivatizing agent)
-
Methanol, Acetone, Ethyl Acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Deionized water
2. Sample Preparation:
-
Milk:
-
To 9.0 mL of milk, add the internal standards (this compound and propionamide).
-
Add 5 mL of 0.5 M HCl to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
-
Beef:
-
Homogenize 5 g of beef with water.
-
Add internal standards.
-
Perform protein precipitation and fat removal steps.
-
Collect the aqueous extract.
-
3. Derivatization:
-
To the prepared extract, add 5% 9-xanthydrol solution in methanol.
-
Adjust pH to < 2 with HCl.
-
Incubate at 40°C for at least 1.5 hours to form xanthyl-acetamide.
-
Neutralize with KOH solution.
-
Extract the derivatized products with ethyl acetate.
-
Evaporate the ethyl acetate and reconstitute the residue in a suitable solvent for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film) or similar polar column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL at 240°C.
-
Oven Program: Initial temperature of 50°C, hold for 1 min, then ramp to 250°C at 15°C/min, and hold for 2 min.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of the molecular ions for acetamide (m/z 59) and this compound (m/z 62) for underivatized analysis, or the respective ions for the derivatized products.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of acetamide using this compound as an internal standard with a derivatization approach.
Caption: Workflow for acetamide analysis with derivatization.
Conclusion
The selection of this compound as an internal standard for the quantification of acetamide is a scientifically sound choice that significantly enhances the accuracy and reliability of the analytical method. Its near-identical physicochemical properties to the native analyte provide the most effective compensation for matrix effects and procedural variability, a critical requirement for robust bioanalytical assays in regulated environments. While other structural analogs may be considered, they introduce a greater potential for analytical error. The provided experimental protocol, which incorporates this compound, offers a validated approach for the precise determination of acetamide in complex biological matrices, thereby supporting crucial research and safety assessments in the pharmaceutical and food industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotope Effect of Acetamide-2,2,2-d3 in Quantification: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based assays. Among these, deuterated standards like Acetamide-2,2,2-d3 are common due to their relatively lower cost and accessibility. However, the substitution of hydrogen with deuterium can introduce isotopic effects that may compromise analytical accuracy. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their quantitative assays.
Understanding the Isotope Effect in Quantitative Analysis
Stable isotope-labeled internal standards (SIL-IS) are intended to mimic the behavior of the analyte of interest throughout sample preparation and analysis, thereby correcting for variability.[1][2] Ideally, a SIL-IS should co-elute with the analyte and exhibit the same ionization efficiency. However, deuterium-labeled standards can sometimes deviate from this ideal behavior.
The primary concern with deuterated standards is the chromatographic isotope effect . Due to the greater mass of deuterium compared to protium, the C-D bond has a lower vibrational energy than the C-H bond. This can lead to subtle differences in physicochemical properties, which in turn can cause the deuterated standard to have a slightly different retention time than the unlabeled analyte, particularly in high-resolution chromatography systems.[3][4][5] If the analyte and its deuterated internal standard separate chromatographically, they may be affected differently by matrix effects, leading to inaccurate quantification.[4]
To mitigate this, ¹³C or ¹⁵N-labeled internal standards are often considered superior alternatives.[1][3][5] The smaller relative mass difference between these isotopes and their lighter counterparts results in negligible chromatographic separation from the analyte, ensuring that both compounds experience the same matrix effects.[3][5]
Performance Comparison: this compound vs. Other Internal Standards
While ¹³C and ¹⁵N-labeled standards are often preferred, experimental evidence for the specific case of this compound suggests that it can be a suitable internal standard under certain conditions.
A key study assessing acetamide in various food matrices utilized this compound (d₃-acetamide) as a surrogate analyte in a gas chromatography/mass spectrometry (GC/MS) method involving derivatization with 9-xanthydrol. The researchers found no significant isotope effect on the response factor after derivatization.
Quantitative Data Summary
The following table summarizes the comparison of response ratios between xanthyl-acetamide (derivatized analyte) and xanthyl-d₃-acetamide (derivatized internal standard). An ideal internal standard would yield a response ratio of 1.00.
| Concentration (µg/mL) | Response Ratio (xanthyl-acetamide / xanthyl-d₃-acetamide) |
| 0.1 | 0.96 |
| 0.25 | 1.02 |
| 0.5 | 1.01 |
| 1.0 | 1.07 |
| 2.5 | 0.99 |
| 5.0 | 1.01 |
| Mean | 1.01 |
Data adapted from "Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry".
A paired Student's t-test on the normalized peak areas of xanthyl-acetamide and xanthyl-d₃-acetamide resulted in a p-value of 0.81, indicating no statistically significant difference in their response. This suggests that for this specific GC/MS application with derivatization, this compound performs as a reliable internal standard.
However, it is crucial to note that this observation may not be universally applicable to all analytical methods, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS) where chromatographic isotope effects can be more pronounced.[3][4]
Experimental Protocols
Protocol for the Quantification of Acetamide using this compound with Derivatization (GC/MS)
This protocol is based on the methodology that demonstrated no significant isotope effect for this compound.
a. Sample Preparation and Extraction:
-
Spike the sample matrix with a known concentration of this compound as the internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the acetamide and the internal standard from the matrix.
b. Derivatization:
-
To the extracted sample, add a solution of 9-xanthydrol in methanol.
-
Acidify the mixture to a pH < 2.
-
Incubate at 40°C for at least 1.5 hours to form xanthyl-acetamide and xanthyl-d₃-acetamide.
c. GC/MS Analysis:
-
GC Column: Use a suitable column for the separation of the derivatized amides (e.g., a mid-polarity column).
-
Injection: Use a splitless injection at an appropriate temperature (e.g., 240°C).
-
Oven Program: Implement a temperature gradient to ensure good separation (e.g., initial temperature of 50°C, ramp to 250°C).
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Monitor the molecular ions for xanthyl-acetamide and xanthyl-d₃-acetamide in selected ion monitoring (SIM) mode.
General Protocol for Assessing the Isotope Effect of a Deuterated Internal Standard
This protocol provides a framework for researchers to evaluate the suitability of this compound or any other deuterated internal standard in their specific LC-MS/MS assay.
a. Chromatographic Co-elution Test:
-
Prepare a solution containing both the unlabeled analyte (acetamide) and the deuterated internal standard (this compound) in a clean solvent.
-
Inject this solution into the LC-MS/MS system using the intended chromatographic method.
-
Overlay the extracted ion chromatograms for the analyte and the internal standard.
-
Visually inspect for any separation between the two peaks. Calculate the retention time difference. A significant shift may indicate a potential for differential matrix effects.
b. Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into a clean solvent.
-
Set B: Analyte spiked into an extracted blank matrix from multiple sources, with the internal standard added post-extraction.
-
Set C: Analyte and internal standard co-spiked into an extracted blank matrix from the same multiple sources.
-
-
Analyze all samples and calculate the peak area ratios (Analyte/Internal Standard).
-
The matrix effect is assessed by comparing the peak areas of the analyte in Set B to Set A.
-
The ability of the internal standard to compensate for the matrix effect is evaluated by comparing the peak area ratios from Set C to Set A. Significant deviations suggest that the internal standard is not adequately tracking the analyte.
c. Accuracy and Precision Assessment:
-
Prepare calibration standards and quality control samples in the biological matrix of interest, spiked with both the analyte and this compound.
-
Analyze these samples and evaluate the accuracy (% bias) and precision (% CV) of the measurements.
-
If a ¹³C or ¹⁵N-labeled acetamide is available, perform the same assessment and compare the results. Superior accuracy and precision with the ¹³C or ¹⁵N-labeled standard would indicate a notable isotope effect with the deuterated standard.
Visualizing the Workflow and Isotope Effect Logic
The following diagrams illustrate the experimental workflow for assessing the isotope effect and the logical relationship between isotope choice and analytical accuracy.
Caption: Workflow for assessing the isotope effect of an internal standard.
Caption: Decision logic for selecting a stable isotope-labeled internal standard.
Conclusion and Recommendations
The choice of an internal standard is critical for the robustness and accuracy of quantitative bioanalytical methods. While this compound has been shown to be effective in specific, validated GC/MS applications with derivatization, it is not universally guaranteed to be free of isotope effects, particularly in LC-MS/MS.
Recommendations for researchers:
-
Prefer ¹³C or ¹⁵N-labeled standards when available: These standards are less likely to exhibit chromatographic isotope effects and are generally considered the gold standard for LC-MS/MS applications.[3][5]
-
Thoroughly validate deuterated standards: If this compound is used, it is imperative to perform a rigorous validation that includes a co-elution test and a comprehensive assessment of matrix effects with multiple matrix lots, as outlined in the general protocol above.
-
Consider derivatization: For GC/MS analysis, chemical derivatization may mitigate potential isotope effects, as demonstrated in the case of acetamide.
-
Evaluate on a case-by-case basis: The significance of the isotope effect can depend on the specific chromatography conditions, the complexity of the matrix, and the number and position of the deuterium labels. Therefore, the suitability of this compound should be confirmed for each specific method.
References
- 1. scispace.com [scispace.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Deuterated Internal Standards in Regulated Clinical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the regulatory guidelines and scientific best practices for utilizing deuterated internal standards (IS) in clinical assays. It offers a detailed comparison with alternative internal standards, supported by experimental data, to aid in the selection of the most appropriate IS for robust and reliable bioanalytical methods.
Regulatory Landscape: FDA and EMA Perspectives
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of using a suitable internal standard to ensure the accuracy and precision of bioanalytical methods. While not always mandating a specific type of IS, their guidelines strongly favor the use of stable isotope-labeled internal standards (SIL-IS), including deuterated compounds, particularly for chromatographic assays.
The FDA's "Bioanalytical Method Validation Guidance for Industry" underscores the need for an IS to have similar physicochemical properties to the analyte to compensate for variability during sample processing and analysis. The agency also provides specific guidance on evaluating IS response variability, a critical aspect in ensuring data integrity.
The EMA's "Guideline on bioanalytical method validation" is more explicit in its preference for SIL-IS, stating they are the "first choice". The EMA has been known to reject studies where a surrogate (analog) internal standard was not sufficiently justified or demonstrated to be a close analog.[1]
Key Regulatory Expectations for Internal Standards:
-
Similarity to Analyte: The IS should mimic the analyte's behavior throughout the sample preparation and analysis process.
-
Purity and Identity: The reference standard for the IS must be well-characterized.
-
No Interference: The IS should not interfere with the analyte or other components in the matrix.
-
Consistent Response: The IS response should be monitored for variability across an analytical run.
Comparison of Internal Standard Types
The choice of internal standard is a critical decision in method development. The three main types are deuterated IS, ¹³C-labeled IS, and structural analogs.
| Internal Standard Type | Advantages | Disadvantages | Regulatory Acceptance |
| Deuterated (²H) IS | - Closely mimics analyte behavior- Generally less expensive than ¹³C-IS- Widely available | - Potential for chromatographic separation from analyte (isotope effect)[2][3]- Risk of H/D back-exchange (instability)- Can sometimes mask issues with analyte stability or recovery | High, but with scrutiny on isotope stability and chromatographic co-elution. |
| ¹³C-Labeled IS | - Considered the "gold standard" SIL-IS- Minimal to no chromatographic shift from analyte[4][5]- Highly stable, no risk of back-exchange- Effectively compensates for matrix effects | - Typically more expensive to synthesize- May be less commercially available than deuterated analogs | Very High. Often preferred when available. |
| Structural Analog IS | - Can be used when a SIL-IS is not available- May be less expensive than custom SIL-IS synthesis | - May not perfectly mimic analyte's extraction, ionization, or chromatographic behavior- More susceptible to differential matrix effects- May require more extensive validation to justify its use | Accepted, but requires strong justification and demonstration of adequate performance. May face higher scrutiny from regulatory bodies like the EMA.[1] |
Quantitative Performance Data
The following tables summarize experimental data from published studies, comparing the performance of different internal standards in clinical assays.
Table 1: Comparison of a Deuterated (everolimus-d4) vs. an Analog IS for Everolimus Quantification [6]
| Parameter | Everolimus-d4 (Deuterated IS) | 32-desmethoxyrapamycin (Analog IS) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Independent Method (r) | > 0.98 (slope = 0.95) | > 0.98 (slope = 0.83) |
This study concluded that while the deuterated IS offered a more favorable comparison slope, both internal standards demonstrated acceptable performance.[6]
Table 2: Validation of an LC-MS/MS Method for Immunosuppressants Using Deuterated Internal Standards [7][8]
| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (% of nominal) | Recovery (%) |
| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% | 76.6 - 84% |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% | 76.6 - 84% |
| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% | 76.6 - 84% |
| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% | 76.6 - 84% |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% | 76.6 - 84% |
This study demonstrates that a method using deuterated internal standards can achieve excellent linearity, precision, accuracy, and recovery for the simultaneous quantification of multiple immunosuppressants.[7][8]
Table 3: Comparison of Deuterated (D2, D5) and ¹³C-Labeled Internal Standards for Testosterone Measurement [9]
| Internal Standard | Observation |
| D2-Testosterone | Considered the target as it showed excellent agreement with a reference method. |
| D5-Testosterone | Gave lower results compared to D2-Testosterone. |
| ¹³C-Testosterone | Gave lower results than D2-Testosterone but was closer to the target than D5-Testosterone. |
This study highlights that the choice of deuterated internal standard can significantly affect assay results and should be carefully evaluated during method development.[9] A separate study chose a ¹³C-labeled testosterone IS specifically because it had the same chromatographic retention time as the native analyte, unlike some deuterated versions.[4]
Experimental Protocols: A Case Study
Assay: Quantification of Five Immunosuppressants in Whole Blood by LC-MS/MS using Deuterated Internal Standards.[7][8]
Objective: To develop and validate a robust method for the therapeutic drug monitoring of Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, and Mycophenolic Acid.
Methodology:
-
Sample Preparation:
-
To 50 µL of calibrator, quality control, or patient whole blood sample, add 100 µL of a precipitation reagent (zinc sulfate in methanol/water) containing the deuterated internal standards for each of the five analytes.
-
Vortex for 20 seconds.
-
Centrifuge at 13,000 rpm for 2 minutes.
-
Transfer the supernatant for injection into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
System: HPLC system with online solid-phase extraction (SPE).
-
Analytical Column: C18-phenyl-hexyl column.
-
Mobile Phase: A gradient of ammonium acetate in water and methanol.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Run Time: 3.5 minutes.
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
-
Validation Parameters:
-
Linearity: Assessed over the clinical concentration range for each drug.
-
Accuracy and Precision: Determined at low, medium, and high concentrations for both intra-day and inter-day runs.
-
Recovery: Calculated by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: Evaluated to ensure that the deuterated internal standards adequately compensated for any ion suppression or enhancement from the biological matrix.
Mandatory Visualizations
Caption: Experimental workflow for a clinical assay using deuterated internal standards.
Caption: Decision-making process for internal standard selection in clinical assays.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using mass spectrometry to overcome the longstanding inaccuracy of a commercially-available clinical testosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Acetamide-2,2,2-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Acetamide-2,2,2-d3 in a laboratory setting. Following these procedures is critical for ensuring personnel safety and proper disposal of hazardous materials.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated form of acetamide and should be handled with the same precautions as its non-deuterated counterpart. It is classified as a substance that causes skin and serious eye irritation, and it is suspected of causing cancer[1].
Minimum Required PPE:
-
Eye Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are required. A face shield should be worn over safety glasses when there is a risk of splashing[1][2].
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material. Always wash and dry hands after removing gloves[1].
-
Body Protection: An impervious laboratory coat or protective clothing is mandatory to prevent skin contact[1].
-
Respiratory Protection: If there is a risk of inhaling dust, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls[1].
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its non-deuterated form, Acetamide.
| Property | This compound | Acetamide |
| Molecular Formula | C₂H₂D₃NO | C₂H₅NO |
| Molecular Weight | 62.09 g/mol [3] | 59.07 g/mol [1] |
| CAS Number | 23724-60-9[1][3] | 60-35-5[4][5][6] |
| Melting Point | 78 - 80 °C (172 - 176 °F)[1] | 79 - 81 °C (174.2 - 177.8 °F)[5][6] |
| Boiling Point | 221 °C (430 °F)[1] | 221 °C (429.8 °F) @ 760 mmHg[5][6] |
| GHS Hazard Statements | H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H351: Suspected of causing cancer[1] | H351: Suspected of causing cancer[4][5] |
III. Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use a laboratory fume hood or other mechanical exhaust system to minimize exposure[1].
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the substance, ensure all required PPE is worn correctly. For a detailed guide on PPE levels, refer to EPA guidelines[7].
3. Handling the Substance:
-
Avoid contact with skin and eyes[1].
-
Minimize the formation of dust and aerosols[1].
-
Keep the container tightly closed when not in use.
4. Storage:
-
Store at room temperature in a dry, well-ventilated place[1].
-
Protect from moisture[1].
-
Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[1][8].
5. In Case of a Spill:
-
Use personal protective equipment.
-
Avoid dust formation.
-
Pick up and arrange disposal without creating dust.
-
Keep in suitable, closed containers for disposal[1].
-
Ventilate the area and wash the spill site after material pickup is complete[9].
IV. Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant[4][5].
-
Waste material must be disposed of in accordance with national and local regulations[4].
-
Leave chemicals in their original containers and do not mix with other waste[4].
V. Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. This compound | C2H5NO | CID 16217329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
